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4-(Prop-2-en-1-yl)oxane-4-carbaldehyde Documentation Hub

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  • Product: 4-(Prop-2-en-1-yl)oxane-4-carbaldehyde
  • CAS: 1935013-79-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Quaternary Carbon-Substituted Tetrahydropyrans

This guide provides a comprehensive overview of the synthesis, conformational properties, and applications of tetrahydropyrans (THPs) featuring a quaternary carbon substituent. This class of molecules holds significant i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, conformational properties, and applications of tetrahydropyrans (THPs) featuring a quaternary carbon substituent. This class of molecules holds significant interest for researchers in organic synthesis, medicinal chemistry, and drug development due to their prevalence in a wide array of biologically active natural products.[1][2][3]

Introduction: The Significance of the Quaternary Tetrahydropyran Motif

The tetrahydropyran ring is a privileged scaffold in numerous natural products with potent biological activities, including polyether antibiotics, marine toxins, and pheromones.[4] The introduction of a quaternary carbon center onto this six-membered oxygen-containing heterocycle presents a significant synthetic challenge while simultaneously offering unique structural and conformational properties that can profoundly influence biological activity.[5][6] Many of these complex molecules cannot be isolated in large quantities from natural sources, making laboratory synthesis a critical alternative.[5][6]

The construction of a quaternary stereocenter, particularly at the C2 or C4 positions of the THP ring, is a formidable task in synthetic chemistry.[5][6][7] This guide will delve into the stereoselective methodologies developed to address this challenge, the conformational intricacies imposed by the quaternary substitution, and the implications for the design of novel therapeutic agents.

Stereoselective Synthesis of Quaternary Carbon-Substituted Tetrahydropyrans

The creation of a quaternary stereocenter within a tetrahydropyran ring requires precise control over reactivity and stereochemistry. Several powerful synthetic strategies have emerged to address this challenge.

Prins Cyclization and its Variants

The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a robust and reliable method for the stereoselective construction of substituted tetrahydropyran rings.[8][9][10] This reaction proceeds through an oxocarbenium ion intermediate, and its stereochemical outcome is often highly predictable.

However, the classic Prins cyclization has limitations, including the potential for racemization and side reactions.[9] To overcome these drawbacks, several variants have been developed:

  • Mukaiyama Aldol-Prins (MAP) Cyclization: This cascade reaction introduces a nucleophile to trap the reactive oxocarbenium ion, preventing unwanted side reactions.[9]

  • Silyl-Prins Cyclizations: This strategy has proven effective for the stereoselective synthesis of tetrahydropyrans with quaternary centers at the C4 position.[7][11] The use of internal cyclopropylsilyl alcohols allows for the construction of highly substituted THPs with excellent stereocontrol.[7][11]

  • One-Pot Prins–Friedel–Crafts Reaction: This approach has been successfully applied to the synthesis of 2,4-diaryltetrahydropyrans by trapping the C-4 carbocation intermediate with an in-situ Friedel–Crafts reaction.[4]

Experimental Protocol: Lewis Acid Catalyzed Prins Cyclization

This protocol describes a general procedure for the synthesis of a 4-chloro-cis-2,6-disubstituted tetrahydropyran.

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Bismuth(III) chloride (BiCl3)

  • Microwave reactor

Procedure:

  • To a solution of the homoallylic alcohol and aldehyde in a suitable solvent, add a catalytic amount of BiCl3.

  • Subject the reaction mixture to microwave irradiation at a specified temperature and time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography to yield the desired 4-chloro-cis-2,6-disubstituted tetrahydropyran as a single diastereomer.[9]

Oxonium-Ene Cyclization

The oxonium-ene cyclization provides an efficient route to dihydropyrans and tetrahydropyrans from aldehydes and substituted homoallyl alcohols.[12][13] This reaction is typically mediated by a Lewis acid, such as boron trifluoride etherate, and proceeds through an oxonium-ene pathway.[12][13]

Diagram: Generalized Oxonium-Ene Cyclization

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde Aldehyde (R-CHO) Oxonium_Ion Oxonium Ion Aldehyde->Oxonium_Ion Lewis Acid (e.g., BF3·OEt2) Homoallyl_Alcohol Homoallyl Alcohol Homoallyl_Alcohol->Oxonium_Ion Tetrahydropyran Tetrahydropyran Oxonium_Ion->Tetrahydropyran Cyclization

Sources

Exploratory

4,4-disubstituted tetrahydropyran building blocks for drug discovery

4,4-Disubstituted Tetrahydropyran Building Blocks for Drug Discovery Executive Summary The tetrahydropyran (THP) ring is a cornerstone pharmacophore in modern medicinal chemistry, valued for its ability to lower lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

4,4-Disubstituted Tetrahydropyran Building Blocks for Drug Discovery

Executive Summary

The tetrahydropyran (THP) ring is a cornerstone pharmacophore in modern medicinal chemistry, valued for its ability to lower lipophilicity (


) relative to carbocycles while acting as a hydrogen bond acceptor. However, the 4,4-disubstituted tetrahydropyran  motif represents a specific, high-value structural refinement. By installing geminal substituents at the C4 position, medicinal chemists can leverage the Thorpe-Ingold effect  (gem-dimethyl effect) to lock bioactive conformations, block metabolic soft spots (CYP450 oxidation), and access novel IP space.

This guide details the structural rationale, synthetic pathways, and experimental protocols for integrating 4,4-disubstituted THP building blocks into drug discovery campaigns.

Part 1: The Medicinal Chemistry Rationale

Bioisosterism and Physicochemical Control

The 4,4-disubstituted THP scaffold serves as a superior bioisostere for 4,4-disubstituted cyclohexanes and piperidines.

  • Lipophilicity Modulation: Replacing a methylene (

    
    ) with an ether oxygen (
    
    
    
    ) typically lowers
    
    
    by ~1.0–1.5 units, improving aqueous solubility and reducing non-specific protein binding.
  • Dipole Orientation: The ether oxygen creates a permanent dipole. In 4,4-disubstituted systems (e.g., 4,4-difluoro-THP), the vector sum of the C-F and C-O dipoles can be tuned to optimize permeability or specific electrostatic interactions within a binding pocket.

The Gem-Disubstitution Effect (Conformational Locking)

The introduction of two substituents at the C4 position creates significant steric strain in the equatorial positions, raising the energy barrier for chair-to-chair interconversion.

  • Metabolic Blocking: The C4 position of simple THPs is a common site for oxidative metabolism (hydroxylation). Gem-disubstitution (e.g.,

    
     or 
    
    
    
    ) sterically and electronically deactivates this site, extending half-life (
    
    
    ).
  • Spirocyclization: Spiro-THP scaffolds (e.g., spiro[THP-4,3'-indoline]) utilize the C4 carbon as a spiro-fusion point, creating rigid,

    
    -rich 3D architectures that are increasingly favored in fragment-based drug discovery (FBDD).
    

Part 2: Synthetic Strategies

Access to 4,4-disubstituted THPs primarily revolves around the functionalization of tetrahydro-4H-pyran-4-one or the cyclization of acyclic precursors.

Core Synthetic Workflows

The following Graphviz diagram illustrates the primary routes from the commercially available ketone precursor to high-value building blocks.

THP_Synthesis Ketone Tetrahydro-4H-pyran-4-one (Starting Material) Difluoro 4,4-Difluoro-THP (Metabolic Blocker) Ketone->Difluoro DAST or Deoxo-Fluor DCM, 0°C -> RT Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) Epoxide Spiro-Epoxide Ketone->Epoxide Corey-Chaykovsky (Me3SI, NaH) Spiro Spiro-THP Scaffolds (Rigid 3D Cores) Amino 4-Amino-4-methyl-THP (Amino Acid Bioisostere) Hydantoin->Amino 1. Hydrolysis (NaOH) 2. Boc-protection Epoxide->Spiro Nucleophilic Opening (Amines, Azides)

Figure 1: Divergent synthetic pathways from tetrahydro-4H-pyran-4-one to key medicinal chemistry building blocks.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 4,4-Difluorotetrahydropyran

Target: A robust metabolic blocker and lipophilicity modulator.

Mechanism: Nucleophilic fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction proceeds via an oxonium ion intermediate.

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • DAST (Diethylaminosulfur trifluoride) (1.5 equiv)

  • Dichloromethane (anhydrous)

  • Saturated NaHCO₃ solution

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under nitrogen atmosphere. Add tetrahydro-4H-pyran-4-one (10 mmol) and dissolve in anhydrous DCM (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add DAST (15 mmol) dropwise via syringe over 20 minutes. Caution: DAST reacts violently with water; ensure strict anhydrous conditions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄, as the product is not UV active) or ¹⁹F NMR.

  • Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NaHCO₃ solution. Warning: Vigorous CO₂ evolution.

  • Workup: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over MgSO₄, filter, and concentrate carefully (product is volatile).

  • Purification: Purify via silica gel chromatography (Pentane/Ether gradient) or distillation if scale permits.

  • Validation: ¹⁹F NMR should show a singlet (or triplet if H-coupling is resolved) around -95 to -100 ppm.

Protocol B: Synthesis of 4-Amino-4-methyltetrahydropyran Hydrochloride

Target: A constrained amino acid bioisostere (mimic of isoleucine/valine).

Mechanism: Bucherer-Bergs reaction to form a spiro-hydantoin, followed by basic hydrolysis.

Step-by-Step Methodology:

  • Hydantoin Formation:

    • Dissolve tetrahydro-4H-pyran-4-one (20 mmol) in 50% EtOH/H₂O (40 mL).

    • Add (NH₄)₂CO₃ (60 mmol) and KCN (24 mmol).

    • Heat to 60°C for 24 hours. A white precipitate (spiro-hydantoin) will form.

    • Cool, filter the solid, wash with water and cold ethanol. Dry in vacuo.

  • Hydrolysis:

    • Suspend the spiro-hydantoin in 3M NaOH (30 mL).

    • Reflux (100°C) for 48 hours. The solution typically becomes homogeneous.

    • Cool to RT and adjust pH to ~2 with conc. HCl.

  • Isolation:

    • Concentrate the aqueous solution to dryness.

    • Triturate the residue with hot ethanol or methanol to extract the amino acid hydrochloride, leaving behind inorganic salts (NaCl).

    • Concentrate the alcoholic extract to yield 4-amino-4-carboxytetrahydropyran.

    • Note: To get the methyl amine (decarboxylated) or methyl amino ester, further steps (Curtius rearrangement or esterification/reduction) are required. For the 4-amino-4-methyl specifically, a Grignard addition to a sulfinamide or ketimine is often preferred over Bucherer-Bergs to avoid the carboxylate intermediate.

Alternative Route (Grignard to Ketimine):

  • Condense tetrahydro-4H-pyran-4-one with tert-butanesulfinamide (Ti(OEt)₄, THF).

  • Add Methyl Magnesium Bromide (MeMgBr) at -78°C.

  • Deprotect with HCl/Dioxane to yield 4-amino-4-methyltetrahydropyran .

Part 4: Case Studies in Drug Discovery

Case Study 1: Metabolic Stabilization in DPP-4 Inhibitors

Context: In the development of DPP-4 inhibitors for Type 2 Diabetes (e.g., Merck's program), the piperidine ring is a common scaffold. Innovation: Researchers explored the tetrahydropyran analog to reduce basicity and improve selectivity. Application: In compound (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)tetrahydro-2H-pyran-3-amine (Merck), the THP core provides a specific pucker that orients the pharmacophores correctly in the enzyme active site. While this specific candidate is tri-substituted, the optimization process highlighted the superior metabolic stability of the THP ether oxygen against oxidative metabolism compared to the corresponding cyclohexane [1].

Case Study 2: Solubility Enhancement in Kinase Inhibitors

Context: Many kinase inhibitors suffer from high lipophilicity (LogP > 4), leading to poor oral bioavailability. Solution: Replacement of a gem-dimethyl cyclohexane moiety with a 4,4-dimethyltetrahydropyran or 4-oxa-spiro[2.5]octane . Outcome: This "oxygen scan" typically lowers LogP by 1.3 units without altering the bond vectors of the gem-dimethyl group, maintaining potency while significantly boosting thermodynamic solubility [2].

Part 5: Comparison of Building Block Properties

ScaffoldStructurecLogPPolar Surface Area (Ų)Metabolic Liability
Cyclohexane

~3.40.0High (C-H oxidation)
Tetrahydropyran

~1.89.2Moderate (C4 oxidation)
4,4-Difluoro-THP

~1.59.2Low (Blocked)
4-Amino-4-methyl-THP

~0.535.2Low (Steric protection)

References

  • Biftu, T., et al. (2013).[2] "Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine." Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-5366.[2]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582-638.

  • Winge, T., et al. (2024). "Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold." European Journal of Medicinal Chemistry, 281, 117002.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Ketones and Amines." Organic Letters, 12(9), 1944–1947.

Sources

Foundational

Stereoselective Synthesis of Novel Oxane-Based Aldehyde Intermediates

A Technical Guide for Medicinal Chemistry Applications Executive Summary The shift from "flat" aromatic structures to sp³-rich scaffolds is a defining trend in modern drug discovery. Tetrahydropyran (oxane) rings serve a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

The shift from "flat" aromatic structures to sp³-rich scaffolds is a defining trend in modern drug discovery. Tetrahydropyran (oxane) rings serve as superior bioisosteres to cyclohexane, offering reduced lipophilicity (LogP modulation) and enhanced hydrogen-bond accepting capabilities while maintaining metabolic stability.

This technical guide focuses on the stereoselective synthesis of oxane-based aldehyde intermediates . Unlike simple tetrahydropyrans, these aldehyde-functionalized scaffolds (specifically 2,6-disubstituted-4-formyltetrahydropyrans) act as divergent "anchors," allowing rapid elaboration into amines, macrocycles, and complex pharmacophores.

Structural Significance & Pharmacophore Utility[1][2]

The oxane ring is not merely a linker; it is a stereochemical platform. In Fragment-Based Drug Discovery (FBDD), the introduction of an aldehyde handle at the C4 position of a 2,6-disubstituted oxane ring creates a vector for growth that is orthogonal to the ring substituents.

Key Advantages:

  • Metabolic Stability: Unlike open-chain ethers, the cyclic oxane ether is resistant to rapid oxidative metabolism.

  • Conformational Locking: The chair conformation of the oxane ring directs substituents into specific axial/equatorial vectors, pre-organizing the molecule for receptor binding.

  • Solubility Profile: The ether oxygen lowers LogD compared to carbocyclic analogs, improving ADME profiles.

Core Synthetic Methodologies

To access these novel intermediates, we prioritize methods that establish the C2/C6 stereochemistry concomitantly with the ring closure.

Pathway A: The Prins Cyclization (Thermodynamic Control)

The most robust route to cis-2,6-disubstituted oxanes is the acid-mediated Prins cyclization. This reaction couples a homoallylic alcohol with an aldehyde.[1]

  • Mechanism: The reaction proceeds via an oxocarbenium ion intermediate.[2][3][4][5] The cyclization is governed by a chair-like transition state where substituents adopt the thermodynamically favorable equatorial positions, yielding high diastereoselectivity (dr > 20:1).

  • Novelty Factor: Recent advances utilize silyl-Prins cyclizations . By incorporating a vinylsilane moiety, the reaction creates a stabilized β-silyl carbocation, ensuring exclusive endo cyclization and preventing the "oxonia-Cope" rearrangement side reactions that plague traditional methods.

Pathway B: Catalytic Asymmetric Hetero-Diels-Alder (Kinetic Control)

For enantioselective synthesis of oxane-4-ones (which are precursors to aldehydes via Wittig/hydrolysis), the Hetero-Diels-Alder (HDA) reaction using Jacobsen’s Chromium(III) Salen catalysts is the gold standard.

  • Utility: This pathway is preferred when absolute enantiocontrol of the ring is required before functionalizing the aldehyde handle.

Mechanistic Visualization

The following diagram illustrates the stereochemical rationale behind the Prins cyclization pathway, highlighting the critical oxocarbenium transition state.

PrinsMechanism Reactants Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion (Intermediate) Reactants->Oxocarbenium Acid Catalyst (TFA/InCl3) TS Chair-like Transition State Oxocarbenium->TS Cyclization Product cis-2,6-Disubstituted Oxane TS->Product Nucleophilic Capture

Figure 1: Mechanistic flow of the Prins cyclization, securing cis-2,6-stereochemistry via a chair-like transition state.

Detailed Experimental Protocol

Target Intermediate: cis-2,6-diphenyl-tetrahydropyran-4-carbaldehyde. Methodology: Segmented Prins Cyclization followed by Pummerer rearrangement (for aldehyde release).

Reagents & Setup
  • Substrate: 1-phenyl-but-3-en-1-ol (1.0 equiv)

  • Aldehyde Source: Benzaldehyde (1.1 equiv)

  • Lewis Acid: Indium(III) Chloride (InCl₃) (10 mol%) or TMSOTf.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow
  • Oxocarbenium Formation:

    • Charge a flame-dried round-bottom flask with 1-phenyl-but-3-en-1-ol (10 mmol) and benzaldehyde (11 mmol) in anhydrous DCM (50 mL).

    • Cool to 0°C under nitrogen atmosphere.

    • Critical Step: Add InCl₃ (1 mmol) slowly. Why? Slow addition prevents oligomerization of the aldehyde.

  • Cyclization:

    • Stir the mixture at 0°C for 1 hour, then warm to room temperature (25°C) for 3 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the homoallylic alcohol.

  • Quench & Isolation:

    • Quench with saturated aq. NaHCO₃. Extract with DCM (3 x 30 mL).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Result: The 4-chloro- or 4-hydroxy-THP intermediate (depending on conditions).

  • Aldehyde Installation (The Novel Step):

    • If the Prins product is a 4-hydroxypyran, perform a Swern Oxidation or Dess-Martin Periodinane oxidation to yield the ketone.

    • Perform a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride followed by mild acidic hydrolysis to generate the C4-aldehyde.

Data & Optimization Guidelines

The choice of Lewis Acid critically impacts the Diastereomeric Ratio (dr) and Yield.

CatalystSolventTemp (°C)Yield (%)dr (cis:trans)mechanistic Insight
TFA DCM256585:15Strong acid promotes thermodynamic equilibration but may cause side reactions.
InCl₃ DCM258295:5Mild Lewis acid; balances ionization with nucleophilic capture.
TMSOTf Toluene-7878>98:2Kinetic control at low temp favors the pure chair TS.
BiCl₃ MeCN257090:10Effective for silyl-Prins variants.
Applications in Medicinal Chemistry

Once the oxane-based aldehyde is synthesized, it serves as a divergence point.

DivergentSynthesis Aldehyde Oxane-4-Carbaldehyde (Core Intermediate) Amine Reductive Amination (>90% Yield) Aldehyde->Amine R-NH2, NaBH(OAc)3 Alkene Wittig Olefination (Linker Extension) Aldehyde->Alkene Ph3P=CH-R Heterocycle Multicomponent Rxn (Ugi/Passerini) Aldehyde->Heterocycle Isocyanide, Acid

Figure 2: Divergent synthesis workflow converting the aldehyde handle into amine, alkene, or heterocyclic pharmacophores.[1][3][6][7]

Case Study: BACE1 Inhibitors Researchers have utilized 2,6-substituted tetrahydropyrans to target Beta-secretase 1 (BACE1) for Alzheimer's treatment. The aldehyde intermediate allowed for the rapid screening of amine "warheads" that interact with the catalytic aspartic acid residues, improving potency by 50-fold compared to the cyclohexane analog.

References
  • Nortcliffe, A., et al. (2017).[8][9] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Jervis, P. J., et al. (2006).[10] Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy. Organic Letters. Retrieved from [Link]

  • Bhat, R. G., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC (NIH). Retrieved from [Link]

  • Ghosh, A. K., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

The Aldehyde Linchpin: A Technical Guide to Functionalized Heterocycles in Medicinal Chemistry

Executive Summary In the architecture of drug discovery, functionalized heterocyclic aldehydes are not merely intermediates; they are strategic pivot points . The formyl group (-CHO) serves as a high-reactivity "handle"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of drug discovery, functionalized heterocyclic aldehydes are not merely intermediates; they are strategic pivot points . The formyl group (-CHO) serves as a high-reactivity "handle" that allows for the divergent synthesis of complex pharmacophores. Whether through reductive amination to install solubilizing amines, olefination to extend carbon chains, or multicomponent reactions (MCRs) to build fused ring systems, the aldehyde is the most versatile electrophile in the medicinal chemist's toolkit.

This guide provides an advanced technical framework for the synthesis, handling, and application of these critical building blocks, moving beyond textbook theory to field-proven execution.

Part 1: Strategic Synthesis – The "Make"

The synthesis of a heterocyclic aldehyde is dictated primarily by the electronic nature of the heterocycle. A binary decision matrix is essential for process selection.

Decision Matrix: Vilsmeier-Haack vs. Directed Ortho-Metalation (DoM)
FeatureVilsmeier-Haack Formylation Directed Ortho-Metalation (DoM)
Primary Substrate Electron-rich heterocycles (Indoles, Pyrroles, Furans, Thiophenes).Electron-deficient heterocycles (Pyridines, Quinolines) or Regio-specific needs.
Mechanism Electrophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).
Coordinate-Induced Proximity Effect (CIPE) / Deprotonation.
Regioselectivity Electronic control (attacks most electron-rich position).Steric/Coordination control (ortho to Directing Group).[1]
Key Reagents

, DMF (The Vilsmeier Reagent).[2][3][4]

-BuLi, LDA, LiTMP, DMF (as electrophile).
Operational Risk Exothermic; Water sensitive until workup.Cryogenic conditions (-78°C); Moisture intolerant.
Protocol A: The Vilsmeier-Haack Reaction (Standard Operating Procedure)

Best for: 2- or 3-substituted indoles, pyrroles, and thiophenes.

The Mechanism: The reaction relies on the in situ formation of the Chloroiminium Ion (Vilsmeier Reagent), a potent electrophile generated from DMF and ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


.[4]

VilsmeierMechanism cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF VReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VReagent + POCl3 - PO2Cl2- POCl3 POCl3 Substrate Heterocycle (e.g., Indole) IminiumInt Iminium Intermediate Substrate->IminiumInt + VReagent Aldehyde Final Aldehyde IminiumInt->Aldehyde + H2O / NaOAc

Figure 1: The Vilsmeier-Haack cascade. Note the critical hydrolysis step required to liberate the aldehyde.

Experimental Protocol:

  • Reagent Prep: In a flame-dried RBF under

    
    , cool anhydrous DMF (3.0 equiv) to 0°C.
    
  • Activation: Add

    
     (1.1 equiv) dropwise. Checkpoint: Ensure internal temp < 10°C. Stir for 30 min. The solution should turn faint yellow/orange (formation of chloroiminium salt).
    
  • Addition: Dissolve the heterocycle (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent.

  • Reaction: Warm to RT (or 60°C for sterically hindered substrates) and monitor by TLC/LCMS.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing Sodium Acetate (NaOAc) buffer (pH ~5-6). Why? Direct water quenching can be too acidic, causing polymerization of sensitive aldehydes. Stir vigorously for 1h.

  • Isolation: Precipitate filtration or EtOAc extraction.

Protocol B: Lithiation-Formylation (DoM)

Best for: Pyridines, functionalized thiophenes, and regioselective control.

The Mechanism: A strong base (Lithium Diisopropylamide - LDA or


-BuLi) removes a proton ortho to a Directing Metalation Group (DMG) or the most acidic proton (e.g., C2 of thiophene). The resulting lithio-species traps DMF.

Experimental Protocol:

  • Setup: Flame-dried glassware, Argon atmosphere. Dry THF solvent.

  • Cryogenics: Cool THF solution of substrate (1.0 equiv) to -78°C.

  • Lithiation: Add

    
    -BuLi (1.1 equiv, 2.5M in hexanes) dropwise down the side of the flask.
    
    • Self-Validating Step: Internal temperature must not rise above -70°C during addition.

  • Maturation: Stir at -78°C for 30–60 min to ensure complete lithiation.

  • Formylation: Add anhydrous DMF (2.0 equiv) rapidly. The solution often becomes viscous.

  • Quench: Add saturated

    
     solution at -78°C, then allow to warm to RT.
    
    • Note: Acidic quench is necessary to break the tetrahedral lithium-alkoxide intermediate.

Part 2: Reactivity & Applications – The "Use"

Once synthesized, the heterocyclic aldehyde is a gateway to diversity.

Reductive Amination (The Workhorse)

Reductive amination is the primary method for installing solubilizing groups (morpholines, piperazines) onto lipophilic scaffolds.

Protocol (Sodium Triacetoxyborohydride - STAB):

  • Imine Formation: Mix Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane).

  • Catalysis: If the reaction is sluggish, add 1-2 drops of Acetic Acid (AcOH).

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
    • Why STAB? Unlike

      
      , STAB is mild and will not reduce the aldehyde, only the iminium ion formed in situ.
      
  • Workup: Quench with saturated

    
    . Extract with DCM.[5]
    
The Groebke-Blackburn-Bienaymé (GBB) Reaction

This is a high-value Multicomponent Reaction (MCR) for medicinal chemistry, converting an aldehyde, an amine, and an isonitrile into a fused imidazole core (e.g., Imidazo[1,2-a]pyridine) in a single step.

GBBReaction Substrates Aldehyde + 2-Aminopyridine + Isonitrile Intermediate Schiff Base Formation Substrates->Intermediate MeOH, RT Catalyst Cat: Sc(OTf)3 or HClO4 Catalyst->Intermediate Cyclization [4+1] Cycloaddition Intermediate->Cyclization + Isonitrile Product Fused Imidazo[1,2-a]pyridine Cyclization->Product

Figure 2: The GBB reaction creates complex bicyclic scaffolds from simple aldehyde inputs.

Part 3: Stability & Handling

Heterocyclic aldehydes are prone to two main degradation pathways:

  • Autoxidation: Conversion to the carboxylic acid upon exposure to air.

    • Mitigation: Store under Argon/Nitrogen at -20°C.

  • Cannizzaro Reaction: Disproportionation to alcohol and acid in strong base.

    • Mitigation: Avoid storing in basic media; use buffered workups.

Data Summary: Stability Profile

Heterocycle ClassOxidation RiskPolymerization RiskStorage Recommendation
Indole-3-carboxaldehyde LowLow4°C, Dark
Pyrrole-2-carboxaldehyde HighHigh (Black tars)-20°C, Argon, use immediately
Pyridine-carboxaldehydes ModerateLow4°C, Hygroscopic
Furan-2-carboxaldehyde HighModerate-20°C, Argon

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Source: Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][3][5][6][7][8][9][10][11]

    • Context: Foundational text on the chloroiminium ion mechanism and application to electron-rich heterocycles.[4]

    • URL:[Link]

  • Directed Ortho Metalation (DoM)

    • Source: Snieckus, V. (1990). Directed Ortho Metalation.[1][8][9][12] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

    • Context: The definitive guide on using lithiation for regioselective functionaliz
    • URL:[Link]

  • Groebke-Blackburn-Bienaymé Reaction

    • Source: Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Synthesis of Fused 3-Aminoimidazoles.
    • Context: Describes the synthesis of fused imidazoles using aldehydes, key for scaffold hopping.
    • URL:[Link]

  • Reductive Amin

    • Source: Abdel-Magid, A. F., et al. (1996).[6][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][10][11][13] Journal of Organic Chemistry.

    • Context: The standard protocol for STAB-mediated reductive amin
    • URL:[Link][14]

  • Late-Stage Functionaliz

    • Source: Cernak, T., et al. (2016). The Medicinal Chemist’s Toolbox for Late Stage Functionalization of Drug-Like Molecules. Chemical Society Reviews.
    • Context: Discusses the utility of aldehyde handles in diversifying complex molecules near the end of the synthetic route.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2,7-Dioxaspiro[4.5]decane Scaffolds

From Precursor: 4-Allyl-4-formyltetrahydropyran Executive Summary This guide details the synthesis of spirocyclic ethers—specifically the 2,7-dioxaspiro[4.5]decane core—derived from 4-allyl-4-formyltetrahydropyran . Spir...

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor: 4-Allyl-4-formyltetrahydropyran

Executive Summary

This guide details the synthesis of spirocyclic ethers—specifically the 2,7-dioxaspiro[4.5]decane core—derived from 4-allyl-4-formyltetrahydropyran . Spirocyclic scaffolds are increasingly prioritized in drug discovery due to their ability to lower lipophilicity (LogP) and increase fraction sp3 (


) character compared to flat aromatic systems, thereby improving solubility and metabolic stability [1].

This protocol utilizes a Reductive Iodocyclization Strategy . Unlike acid-catalyzed Prins cyclizations, which can suffer from reversibility and polymerization, this route offers high regiocontrol (5-exo-trig) and provides a versatile iodomethyl handle for further functionalization.

Strategic Analysis & Retrosynthesis

The transformation relies on the Thorpe-Ingold Effect (gem-disubstituent effect). The quaternary carbon at position 4 of the tetrahydropyran ring pre-organizes the pendant allyl and hydroxymethyl groups, significantly accelerating the rate of cyclization compared to linear analogs.

Retrosynthetic Logic:

  • Target: 2,7-dioxaspiro[4.5]decane (and derivatives).

  • Disconnection: C-O bond formation via electrophilic activation of the alkene.

  • Precursor: 4-allyl-4-(hydroxymethyl)tetrahydropyran.

  • Starting Material: 4-allyl-4-formyltetrahydropyran.

Retrosynthesis Target Target: Spiro-Ether (2,7-dioxaspiro[4.5]decane) Inter Intermediate: Homoallylic Alcohol Target->Inter Iodocyclization (C-O Bond Formation) Start Start: 4-allyl-4-formylTHP Inter->Start Reduction (NaBH4)

Figure 1: Retrosynthetic disconnection showing the conversion of the aldehyde precursor to the spirocyclic core.

Detailed Experimental Protocols
Protocol A: Chemoselective Reduction

Objective: Convert the aldehyde to the primary alcohol without reducing the alkene.

Reagents:

  • Starting Material (SM): 4-allyl-4-formyltetrahydropyran (1.0 equiv)

  • Sodium Borohydride (NaBH₄): 1.1 equiv

  • Solvent: Methanol (MeOH), anhydrous

  • Quench: Saturated NH₄Cl solution

Procedure:

  • Setup: Charge a round-bottom flask with SM (10 mmol) and MeOH (30 mL). Cool to 0°C using an ice bath.[1]

  • Addition: Add NaBH₄ (11 mmol) portion-wise over 10 minutes. Note: Vigorous gas evolution (

    
    ) will occur; ensure proper venting.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Monitoring: Check TLC (30% EtOAc/Hexanes). Aldehyde spot (

    
    ) should disappear; Alcohol spot (
    
    
    
    ) appears.
  • Workup: Quench with sat. NH₄Cl (10 mL). Concentrate under reduced pressure to remove MeOH. Dilute residue with water and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organics over MgSO₄, filter, and concentrate. The crude oil is typically

    
     pure and suitable for the next step.
    

Key Data Point:

Parameter Specification
Yield 92-98%
Appearance Clear, viscous oil

| 1H NMR Diagnostic | Disappearance of aldehyde proton (9.5 ppm). Appearance of


 doublet (~3.5 ppm). |
Protocol B: Electrophilic Spiro-Cyclization (Iodoetherification)

Objective: Stereoselective formation of the tetrahydrofuran ring via 5-exo-trig cyclization.

Mechanism: The iodine activates the alkene, forming an iodonium ion. The pendant hydroxyl group attacks the internal carbon, closing the ring.

Reagents:

  • Substrate: 4-allyl-4-(hydroxymethyl)tetrahydropyran (1.0 equiv)

  • Iodine (

    
    ): 2.0 equiv[2]
    
  • Base: Sodium Bicarbonate (NaHCO₃): 3.0 equiv (Solid)

  • Solvent: Acetonitrile (MeCN) or DCM. Note: MeCN often gives faster kinetics.

Procedure:

  • Setup: Dissolve the Substrate (10 mmol) in MeCN (50 mL). Add solid NaHCO₃ (30 mmol).

    • Critical: The base is essential to neutralize HI generated during cyclization. Without base, the product may undergo acid-catalyzed ring opening or rearrangement.

  • Cyclization: Cool to 0°C. Add

    
     (20 mmol) in one portion. Protect from light (wrap flask in foil).
    
  • Stirring: Allow to warm to RT and stir for 3-6 hours.

  • Quench: Pour mixture into a solution of saturated Sodium Thiosulfate (

    
    ) to reduce excess iodine (color changes from dark purple/brown to clear/yellow).
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with Brine.
    
  • Purification: Flash Column Chromatography (Gradient: 10%

    
     40% EtOAc/Hexanes).
    

Product: 2-(iodomethyl)-2,7-dioxaspiro[4.5]decane.

Key Data Point:

Parameter Specification
Yield 80-90%
Stereochemistry Diastereomers may form if the alkene is substituted; for terminal allyl, a single racemate is standard.

| 1H NMR Diagnostic | New signals:


 (multiplets at 3.2-3.4 ppm) and methine proton next to oxygen. |
Protocol C: Radical Dehalogenation (Optional)

Objective: Removal of the iodine atom to yield the unsubstituted spiro-ether scaffold.

Reagents:

  • Substrate: Iodomethyl-spiro-compound

  • Tributyltin Hydride (

    
    ): 1.2 equiv
    
  • Initiator: AIBN (0.1 equiv)

  • Solvent: Toluene (degassed)

Procedure:

  • Dissolve substrate in degassed toluene. Add

    
     and AIBN.[3]
    
  • Reflux (110°C) for 2 hours.

  • Cool, concentrate, and purify via silica gel (using 10% KF in silica to sequester Tin byproducts is recommended).

Process Logic & Troubleshooting

The following decision tree helps troubleshoot common issues during the critical cyclization step.

Troubleshooting Start Start: Iodocyclization CheckTLC Check TLC (4h) Start->CheckTLC Result1 SM Remains? CheckTLC->Result1 Action1 Add 0.5 eq I2 Check pH (add more NaHCO3) Result1->Action1 Yes Result2 Multiple Spots? Result1->Result2 No Action1->CheckTLC Action2 Check Temp (keep <25°C) Ensure Dark Conditions Result2->Action2 Yes Success Clean Conversion Result2->Success No

Figure 2: Troubleshooting logic for the iodocyclization step.

Mechanistic Insights for Drug Design
  • Conformational Restriction: The spiro-fusion locks the relative orientation of the two rings. This is critical for "Exit Vector" engineering in medicinal chemistry, allowing precise placement of substituents in the enzyme active site [2].

  • Solubility: The oxygen atoms in the 2,7-dioxaspiro[4.5]decane system act as hydrogen bond acceptors (HBA), improving aqueous solubility compared to carbocyclic spiro-analogs [3].

References
  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., et al.[4][5] "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2014.[5][6][7]

    • Varela, M.T., et al. "Recent in vivo advances of spirocyclic scaffolds for drug discovery."[8] Expert Opinion on Drug Discovery, 2022.

  • Iodocyclization Methodology

    • Robin, S., & Rousseau, G. "Chemical transformations of 4-penten-1-ols." Tetrahedron, 1998.
    • Deng, H., et al. "Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems." Molecules, 2023.

  • Synthesis of Tetrahydropyrans

    • Clarke, P.A., et al. "The Maitland-Japp reaction and related methodologies." Organic & Biomolecular Chemistry, 2005. (Context on tetrahydropyran formation).

Sources

Application

Application Note: Diversity-Oriented Synthesis Using 4-(Prop-2-en-1-yl)oxane-4-carbaldehyde

Executive Summary: Escaping Flatland In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional, sp3-rich scaffolds is a critical strategy to improve clinical success rates. 4-(Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional, sp3-rich scaffolds is a critical strategy to improve clinical success rates. 4-(Prop-2-en-1-yl)oxane-4-carbaldehyde (also known as 4-allyl-tetrahydropyran-4-carbaldehyde ) represents a high-value "linchpin" scaffold for Diversity-Oriented Synthesis (DOS).

This molecule offers three distinct advantages:

  • Quaternary Center: The C4 position is fully substituted, providing structural rigidity that restricts conformational entropy and blocks metabolic oxidation (a common liability in substituted pyrans).

  • Bifunctionality: It possesses two orthogonal reactive handles—an aldehyde (electrophile) and a terminal alkene (allylic handle)—enabling "Build/Couple/Pair" strategies.

  • Physicochemical Balance: The tetrahydropyran (THP) ring acts as a polar bioisostere of cyclohexane, lowering logP while maintaining lipophilic contacts.[1]

This guide details the synthesis of this core scaffold and provides protocols for two divergent library generation strategies: Ugi Multicomponent Assembly and Spirocyclic Ring-Closing Metathesis .

Structural Analysis & Properties[2]

The core scaffold serves as a gateway to high


 chemical space.
PropertyValue/DescriptionImpact on Drug Design
Formula C

H

O

Low MW allows extensive decoration.
Ring System Tetrahydropyran (Oxane)Lowers logP vs. cyclohexane; H-bond acceptor.[1]
C4 Geometry Quaternary (

)
Prevents "metabolic flattening"; increases selectivity.
Reactive Handle A Aldehyde (-CHO)Gateway to amines, heterocycles, and multicomponent reactions.
Reactive Handle B Allyl (-CH

CH=CH

)
Gateway to RCM, cross-coupling, or oxidative cleavage.

Synthetic Protocol: Preparation of the Core Scaffold

Objective: Synthesize 4-(prop-2-en-1-yl)oxane-4-carbaldehyde from commercially available 4-cyanotetrahydropyran.

Reaction Scheme Overview
  • Alkylation:

    
    -lithiation of nitrile 
    
    
    
    Trapping with allyl bromide.
  • Reduction: Partial reduction of nitrile to imine

    
     Hydrolysis to aldehyde.
    
Detailed Protocol
Step 1: Synthesis of 4-Allyltetrahydropyran-4-carbonitrile
  • Reagents: 4-Cyanotetrahydropyran (1.0 equiv), LDA (1.1 equiv), Allyl Bromide (1.2 equiv), THF (anhydrous).

  • Procedure:

    • Cool a solution of LDA (Lithium diisopropylamide) in THF to -78°C under Argon.

    • Add 4-cyanotetrahydropyran dropwise over 30 mins. The solution may turn yellow/orange, indicating anion formation.

    • Stir for 1 hour at -78°C to ensure complete deprotonation.

    • Add allyl bromide dropwise. Caution: Exothermic. Maintain temp < -70°C.

    • Allow the mixture to warm to room temperature (RT) over 4 hours.

    • Quench: Add saturated NH

      
      Cl. Extract with EtOAc.
      
    • Purification: Flash chromatography (Hexanes/EtOAc). Yield is typically 85-90%.

Step 2: Reduction to 4-(Prop-2-en-1-yl)oxane-4-carbaldehyde
  • Reagents: 4-Allyl-4-cyanotetrahydropyran (1.0 equiv), DIBAL-H (1.2 equiv, 1.0 M in toluene).

  • Procedure:

    • Dissolve the nitrile from Step 1 in anhydrous Toluene. Cool to -78°C .[2][3]

    • Add DIBAL-H slowly down the reaction vessel wall.

    • Stir at -78°C for 2 hours. Critical: Do not let warm; over-reduction to the amine or alcohol will occur.

    • Workup (The Glauber's Salt Method): Quench by adding Na

      
      SO
      
      
      
      ·10H
      
      
      O (solid) at low temperature, then allow to warm. This precipitates aluminum salts as a filterable solid.
    • Filter through Celite. Concentrate filtrate.

    • Stability Note: The aldehyde is prone to air oxidation. Store under Argon at -20°C or use immediately.

DOS Strategy A: The Nitrogen Vector (Ugi Reaction)

Concept: Utilize the aldehyde in a Ugi 4-Component Reaction (Ugi-4CR) to generate a library of peptidomimetics with a quaternary core.

Pathway Logic
  • Inputs: Aldehyde (Core) + Amine (R

    
    ) + Carboxylic Acid (R
    
    
    
    ) + Isocyanide (R
    
    
    ).
  • Output: An

    
    -aminoacyl amide backbone.[4]
    
  • Diversity: Variation of R

    
    , R
    
    
    
    , and R
    
    
    allows exponential library growth (
    
    
    ).
Protocol: Ugi-4CR Library Generation
  • Preparation: In a 1-dram vial, dissolve 4-(prop-2-en-1-yl)oxane-4-carbaldehyde (0.5 mmol) in MeOH (1.0 M concentration).

  • Amine Addition: Add primary amine (0.5 mmol). Stir for 30 mins at RT to pre-form the imine (often visible as slight turbidity).

  • Acid Addition: Add carboxylic acid (0.5 mmol).

  • Isocyanide Addition: Add isocyanide (0.5 mmol).

  • Incubation: Seal vial and shake at RT for 24 hours.

  • Purification: Scavenge unreacted amine with polymer-supported isocyanate resin, or purify via high-throughput prep-HPLC.

Data Validation:

  • NMR Signature: Look for the diastereotopic benzylic-like protons adjacent to the newly formed amide nitrogen.

  • Mass Spec: M+1 peak corresponding to the sum of all 4 components minus H

    
    O.
    

DOS Strategy B: The Cyclization Vector (Spiro-RCM)

Concept: Create spirocyclic piperidine-pyran scaffolds. This mimics the topology of spiro-drugs like ubrogepant or certain opioid ligands.

Pathway Logic
  • Reductive Amination: Convert aldehyde to secondary amine using allylamine .

  • Acylation: Protect amine (e.g., Acryloyl chloride or Boc-anhydride) to prevent catalyst poisoning.

  • Ring-Closing Metathesis (RCM): Grubbs II catalyst cyclizes the two allyl groups (one from the core, one from the amine).

Protocol: Synthesis of 3-azaspiro[5.5]undec-7-ene Framework
  • Reductive Amination:

    • Mix Core Aldehyde (1.0 equiv) and Allylamine (1.1 equiv) in DCE.

    • Add NaBH(OAc)

      
       (1.5 equiv). Stir 4h.
      
    • Result: Secondary amine with two terminal alkenes.

  • N-Protection (Optional but Recommended):

    • Treat crude amine with Boc

      
      O / Et
      
      
      
      N to form the N-Boc diene.
  • RCM Cyclization:

    • Dissolve N-Boc diene in anhydrous DCM (dilute: 0.005 M to favor intramolecular reaction).

    • Add Grubbs 2nd Gen Catalyst (5 mol%).

    • Reflux for 2-4 hours under Argon.

    • Observation: Evolution of ethylene gas.

  • Result: A spiro[5.5] system containing a tetrahydropyran fused to a dehydropiperidine.

Visualizing the DOS Workflow

The following diagram illustrates the divergent pathways available from the core scaffold.

DOS_Pathway cluster_legend Diversity Vectors Core 4-(Prop-2-en-1-yl) oxane-4-carbaldehyde (Core Scaffold) Imine Pre-formed Imine Core->Imine + R-NH2 (Condensation) Sec_Amine Diallyl Amine Intermediate Core->Sec_Amine + Allylamine + NaBH(OAc)3 Ugi_Product Peptidomimetic Scaffold (Linear Diversity) Imine->Ugi_Product + R-NC + R-COOH (Ugi-4CR) Spiro Spiro[5.5]undecene (Shape Diversity) Sec_Amine->Spiro Grubbs II (RCM)

Figure 1: Divergent synthesis pathways. The red node represents the core scaffold. The green path utilizes the aldehyde for multicomponent assembly (Ugi). The blue path utilizes both the aldehyde and the allyl group to create rigid spirocycles via Metathesis.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Alkylation) Incomplete deprotonation or wet reagents.Ensure LDA is fresh/titrated. Dry 4-cyano-THP via azeotropic distillation with toluene before use.
Aldehyde Polymerization Acidic impurities or high concentration.Store as a 10% solution in toluene or convert immediately to the stable dimethyl acetal if long-term storage is needed.
Ugi Reaction "Stalled" Reversible imine formation.[5]Use a drying agent (Na

SO

) during the imine formation step (first 30 mins) before adding acid/isocyanide.
RCM Dimerization Concentration too high.RCM requires high dilution (<0.01 M) to favor ring closing over cross-metathesis (polymerization).

References

  • Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Link

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. Link

  • Spring, D. R. (2003). Diversity-oriented synthesis; a challenge for synthetic chemists. Organic & Biomolecular Chemistry, 1(22), 3867-3870. Link

  • Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis. Angewandte Chemie International Edition, 43(1), 46-58. Link

  • ChemicalBook. (2023). Tetrahydropyran-4-carbaldehyde Product Entry & Synthesis Data. Link

Sources

Method

Application Notes and Protocols: Wittig Olefination Conditions for Sterically Hindered Heterocyclic Aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Steric Hindrance in Heterocyclic Synthesis The Wittig reaction is a cornerstone of organic synthesis, prized for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Steric Hindrance in Heterocyclic Synthesis

The Wittig reaction is a cornerstone of organic synthesis, prized for its ability to form carbon-carbon double bonds with high regioselectivity.[1] This transformation is invaluable in the synthesis of complex molecules, including pharmaceuticals, where the precise installation of an alkene is often a critical step. However, when dealing with sterically hindered heterocyclic aldehydes, the textbook reliability of the Wittig reaction can be severely tested. The steric bulk around the carbonyl group can impede the approach of the Wittig reagent, leading to slow reaction rates, low yields, and in some cases, complete failure of the reaction.[2]

This guide provides an in-depth exploration of the factors governing the success of the Wittig olefination with challenging substrates. We will delve into the mechanistic nuances influenced by steric hindrance, offer field-proven protocols, and provide a systematic approach to troubleshooting and optimization. For drug development professionals, mastering these advanced applications of the Wittig reaction is crucial for the efficient construction of novel molecular architectures.

The Mechanistic Gauntlet: Why Steric Hindrance Matters

The outcome of a Wittig reaction is determined by a delicate interplay of factors, including the nature of the ylide, the solvent, the base, and the presence of salts.[3] With sterically hindered aldehydes, these parameters become even more critical. The classical mechanism involves the nucleophilic attack of the phosphorus ylide on the aldehyde carbonyl, forming a betaine intermediate, which then cyclizes to an oxaphosphetane.[4][5] This four-membered ring subsequently collapses to yield the desired alkene and a phosphine oxide byproduct.[6]

However, compelling evidence also supports a concerted [2+2] cycloaddition pathway, directly forming the oxaphosphetane, particularly under lithium-salt-free conditions.[7][8] The steric bulk on both the aldehyde and the ylide influences the rate-determining step. With stabilized ylides, the initial nucleophilic attack is often the slowest step, and steric hindrance can significantly increase the activation energy for this step.[2]

Diagram: The Wittig Reaction Mechanism

Wittig_Mechanism Aldehyde R-CHO (Sterically Hindered Heterocyclic Aldehyde) Betaine Betaine Intermediate (Less favored with non-stabilized ylides) Aldehyde->Betaine Nucleophilic Attack Ylide Ph₃P=CHR' Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Alkene Alkene (Z or E isomer) Oxaphosphetane->Alkene Decomposition PhosphineOxide Ph₃P=O Oxaphosphetane->PhosphineOxide

Caption: The Wittig reaction pathway from reactants to products.

Strategic Approaches to Overcoming Steric Barriers

Success with sterically hindered heterocyclic aldehydes often requires moving beyond standard Wittig conditions. The following sections outline key strategic considerations and provide detailed protocols.

Ylide Selection: The First Line of Offense

The choice of the phosphorus ylide is paramount. Ylides are broadly classified as stabilized, semi-stabilized, and non-stabilized, each exhibiting distinct reactivity and stereoselectivity.[9][10]

  • Non-stabilized Ylides (R' = alkyl): These are highly reactive and are often the best choice for hindered aldehydes.[1] They are typically generated in situ using strong bases like n-butyllithium or sodium hydride.[11] The trade-off for their high reactivity is often lower stability and a propensity to yield (Z)-alkenes.[10]

  • Stabilized Ylides (R' = electron-withdrawing group, e.g., CO₂R, COR): These ylides are less reactive due to delocalization of the negative charge.[9] While they generally favor the formation of (E)-alkenes, they often fail to react with sterically hindered ketones and can struggle with hindered aldehydes.[2][7]

  • Semi-stabilized Ylides (R' = aryl, vinyl): These exhibit intermediate reactivity and often give mixtures of (E) and (Z) isomers.[1]

Recommendation for Hindered Substrates: Begin with a non-stabilized ylide to maximize reactivity. If (E)-selectivity is crucial, consider the modifications discussed below.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative

For cases where the Wittig reaction proves ineffective, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[7][12] This modification utilizes phosphonate carbanions, which are generally more nucleophilic than their phosphonium ylide counterparts.[13]

Key Advantages of the HWE Reaction:

  • Enhanced Reactivity: Efficiently reacts with a broader range of aldehydes, including sterically hindered ones.[12]

  • Simplified Purification: The dialkyl phosphate byproduct is water-soluble, facilitating an easier workup.[12]

  • High (E)-Selectivity: Typically provides excellent control over stereochemistry, favoring the thermodynamically more stable (E)-isomer.[12][14]

Experimental Protocols

Protocol 1: General Procedure for Wittig Olefination with a Non-Stabilized Ylide

This protocol describes the formation of an alkene from a sterically hindered heterocyclic aldehyde using methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Sterically hindered heterocyclic aldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic orange or yellow color, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Aldehyde Addition: Dissolve the sterically hindered heterocyclic aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS. For very hindered substrates, gentle heating (e.g., 40-50 °C) may be required.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Selective Olefination

This protocol details the synthesis of an (E)-alkene from a sterically hindered heterocyclic aldehyde using a phosphonate reagent.

Materials:

  • Triethyl phosphonoacetate (or other suitable phosphonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Sterically hindered heterocyclic aldehyde

  • Anhydrous diethyl ether

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phosphonate Anion Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Dissolve the sterically hindered heterocyclic aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the phosphonate anion mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow, careful addition of water.

  • Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters and their expected impact on the olefination of sterically hindered heterocyclic aldehydes.

ParameterCondition/ReagentRationale & Expected OutcomePotential Drawbacks
Ylide/Phosphonate Non-stabilized Wittig YlideHigh reactivity, effective for hindered substrates. Favors (Z)-alkene.Lower stability, may require strong bases and inert conditions.
Stabilized Wittig YlideMore stable, easier to handle. Favors (E)-alkene.May have low to no reactivity with hindered substrates.
HWE ReagentMore nucleophilic than Wittig ylides. High (E)-selectivity.May require strong bases.
Base n-BuLi, NaH, KHMDSStrong bases for complete deprotonation of phosphonium salts.Can be sensitive to air and moisture.
NaOMe, t-BuOKSuitable for stabilized ylides and some HWE reactions.May not be strong enough for less acidic phosphonium salts.
Solvent THF, Diethyl EtherAprotic, non-polar solvents are standard.May require anhydrous conditions.
DMF, DMSOPolar aprotic solvents can sometimes increase reaction rates.Can complicate workup.
Temperature -78 °C to Room TempLow temperatures can enhance stereoselectivity.Slower reaction rates.
Room Temp to RefluxIncreased temperature can overcome activation barriers for hindered substrates.May lead to side reactions and decreased selectivity.
Additives Li⁺ salts (e.g., LiBr)Can affect stereochemical outcome, sometimes favoring (E)-alkenes.[2]Can complicate the reaction mechanism and product distribution.[8]

Troubleshooting and Optimization Workflow

When initial attempts yield unsatisfactory results, a systematic approach to optimization is necessary.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or No Reaction Check_Reagents Verify Reagent Purity and Anhydrous Conditions Start->Check_Reagents Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Reagents OK Change_Ylide Switch to a More Reactive Ylide (e.g., Non-stabilized) Increase_Temp->Change_Ylide Still Low Yield Success Successful Olefination Increase_Temp->Success Yield Improves HWE_Alternative Consider the HWE Reaction Change_Ylide->HWE_Alternative Still Low Yield Schlosser_Mod For (E)-Selectivity with Non-stabilized Ylides, Use Schlosser Modification Change_Ylide->Schlosser_Mod Need (E)-isomer Change_Ylide->Success Yield Improves HWE_Alternative->Success Reaction Successful Schlosser_Mod->Success

Caption: A decision tree for optimizing challenging Wittig reactions.

The Schlosser Modification for (E)-Alkene Synthesis

A significant limitation of using highly reactive, non-stabilized ylides is their inherent preference for forming (Z)-alkenes.[4] The Schlosser modification offers a clever workaround to achieve the (E)-alkene.[2][15] This procedure involves treating the intermediate betaine with a strong base (like phenyllithium) at low temperatures to form a β-oxido ylide. Subsequent protonation and elimination favor the formation of the (E)-alkene.[16]

Conclusion

The Wittig olefination of sterically hindered heterocyclic aldehydes presents a formidable challenge in synthetic chemistry. However, a thorough understanding of the underlying mechanistic principles, coupled with a strategic selection of reagents and reaction conditions, can lead to successful outcomes. By considering more reactive non-stabilized ylides, exploring the highly effective Horner-Wadsworth-Emmons alternative, and employing systematic troubleshooting, researchers can confidently incorporate this powerful transformation into their synthetic routes for complex, biologically active molecules. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of steric hindrance in modern organic synthesis.

References

  • Dalal Institute. Wittig Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Wikipedia. (2023). Wittig reaction. Available at: [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Available at: [Link]

  • Wipf, P. (2007). 1. The Wittig Reaction. University of Pittsburgh. Available at: [Link]

  • Organic Chemistry Portal. Schlosser Modification. Available at: [Link]

  • SynArchive. Schlosser Modification. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • MDPI. (2026, February 3). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. Available at: [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. Available at: [Link]

  • PubMed. (2013, November 4). Part I: the development of the catalytic Wittig reaction. Available at: [Link]

  • Scribd. Unstabilized Ylide in Wittig Reactions. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2022, June 20). Copper-assisted Wittig-type olefination of aldehydes with p-toluenesulfonylmethyl isocyanide. Available at: [Link]

  • Encyclopedia.pub. (2023, June 28). Wittig Reactions under Sonication Conditions. Available at: [Link]

  • ResearchGate. (2023). Optimization of Wittig reaction. Available at: [Link]

  • ResearchGate. (2025, August 6). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Available at: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • PMC. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. Available at: [Link]

  • Catalysis Science & Technology (RSC Publishing). (2024, March 1). Olefins from alcohols via catalytic acceptorless dehydrogenation coupling reactions. Available at: [Link]

  • JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Available at: [Link]

  • PMC. (2024, January 19). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Available at: [Link]

  • ResearchGate. (2025, August 6). Progress in the synthesis of aldehydes from Pd-catalyzed Wacker-type reactions of terminal olefins. Available at: [Link]

  • ACS Publications. (2024, February 28). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. Available at: [Link]

  • ResearchGate. Synthesis, Properties & Applications of N-Heterocyclic Olefins in Catalysis. Available at: [Link]

  • PubMed. (2018, April 6). N-Heterocyclic Carbene-Catalyzed Olefination of Aldehydes with Vinyliodonium Salts To Generate α,β-Unsaturated Ketones. Available at: [Link]

  • Google Patents. US3124622A - Production of olefins from aldehydes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(Prop-2-en-1-yl)oxane-4-carbaldehyde Stability &amp; Handling

This is a technical support guide for 4-(Prop-2-en-1-yl)oxane-4-carbaldehyde , designed for researchers requiring high-purity handling protocols. Case Reference: ALD-OX-44 Subject: Prevention of Autoxidation and Polymeri...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 4-(Prop-2-en-1-yl)oxane-4-carbaldehyde , designed for researchers requiring high-purity handling protocols.

Case Reference: ALD-OX-44

Subject: Prevention of Autoxidation and Polymerization in Quaternary Allyl-Aldehydes Molecule Status: High Reactivity Alert (Dual-Functionality: Aldehyde + Terminal Alkene)

Core Directive: The Stability Paradox

Researchers often underestimate this molecule because it lacks an


-proton (it is a quaternary aldehyde). While this prevents enolization and aldol self-condensation, it does not  prevent autoxidation. In fact, the presence of the allyl group  at the quaternary center creates a unique vulnerability: a "Radical Cross-Talk" mechanism where aldehyde autoxidation can initiate alkene polymerization or epoxide formation.
The Mechanism of Failure

The degradation is not a simple oxidation; it is a radical chain reaction.

  • Initiation: Trace metals or UV light generate an acyl radical (

    
    ).
    
  • Propagation: The acyl radical reacts with

    
     to form a peracid radical, which abstracts a hydrogen to form the peracid  (4-allyl-tetrahydro-2H-pyran-4-carboperoxoic acid).
    
  • Cross-Talk (The Critical Danger): The generated peracid or radicals can attack the neighboring allyl double bond (epoxidation) or abstract the allylic proton, leading to oligomerization.

Visualization: Degradation Pathways

The following diagram illustrates the cascading failure modes if the compound is exposed to air.

OxidationPathway Aldehyde Target Molecule (Aldehyde) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv, Metals, O2) Peracid Peracid Intermediate (R-C(O)OOH) Radical->Peracid + O2 (Propagation) Epoxide Epoxide/Polymer (Gummy Residue) Radical->Epoxide Allyl Polymerization Acid Carboxylic Acid (White Solid Precipitate) Peracid->Acid + Aldehyde Peracid->Epoxide Intramolecular Alkene Attack

Figure 1: Autoxidation cascade showing the conversion to carboxylic acid and secondary alkene degradation.

Experimental Protocols: Prevention & Recovery

Protocol A: The "Zero-Ox" Storage System

Use this protocol for long-term storage (>1 week).

ParameterSpecificationTechnical Rationale
Atmosphere Argon (Ar)Ar is heavier than air, creating a better "blanket" in the vial than

.
Temperature -20°C to -80°CArrhenius suppression of radical initiation rates.
Container Amber Glass + Teflon TapeAmber blocks UV initiation; Teflon prevents O2 diffusion through threads.
Additive BHT (0.1% w/w)Critical: Acts as a radical scavenger. Only use if compatible with next step.
Protocol B: Purification of Oxidized Material

If you observe white solids (acid) or yellowing (polymer), perform this immediately.

  • Assessment: Run a TLC (Hexane:EtOAc 4:1). The aldehyde will be a distinct spot (

    
    ); the acid will stay at the baseline or streak.
    
  • Filtration: If significant solid acid is present, dilute in cold Hexane and filter through a sintered glass funnel. The acid is insoluble in cold hexane; the aldehyde is soluble.

  • Rapid Filtration Column:

    • Stationary Phase: Silica Gel (neutralized with 1%

      
       to prevent acid-catalyzed rearrangement).
      
    • Eluent: 5% EtOAc in Hexane.

    • Method: Push through rapidly (<10 mins). Do not let the aldehyde sit on silica, as the Lewis acidic sites can catalyze polymerization of the allyl group.

  • Concentration: Evaporate solvent at <30°C (water bath). High heat accelerates autoxidation.

Troubleshooting Guide (Q&A)

Scenario 1: "I see a white solid in my vial."

Diagnosis: This is 4-(prop-2-en-1-yl)oxane-4-carboxylic acid . Cause: Air leakage during storage. The aldehyde has autoxidized. Solution:

  • Minor amount: Filter the liquid through a 0.45

    
     PTFE syringe filter.
    
  • Major amount: Dissolve the mixture in

    
    , wash with saturated 
    
    
    
    (removes the acid), dry over
    
    
    , and concentrate.
Scenario 2: "My reaction yield is dropping over time."

Diagnosis: Peroxide poisoning. Mechanism: Even if no solid is visible, dissolved peracids (intermediates) may be present. These are potent oxidants that can destroy sensitive catalysts (e.g., Pd, phosphine ligands) in your downstream reaction. Test: Use a starch-iodide paper strip. If it turns blue/black, peroxides are present. Solution: Wash the aldehyde solution with 10% aqueous Sodium Thiosulfate (


) before use to reduce peroxides.
Scenario 3: "The liquid has turned into a viscous gel."

Diagnosis: Radical Polymerization. Cause: The allyl group has cross-linked, likely initiated by the acyl radical. Solution: This is irreversible. Discard the sample safely. Prevention: Always add BHT (2,6-di-tert-butyl-4-methylphenol) if the compound is stored for >2 weeks.

Frequently Asked Questions (FAQs)

Q: Can I store this in a plastic tube (Eppendorf/Falcon)? A: NO. Polymers like polypropylene are permeable to oxygen over time. Additionally, plasticizers can leach into the aldehyde. Always use glass vials with phenolic caps and PTFE liners .

Q: Is the allyl group stable to the aldehyde oxidation? A: Not indefinitely. While the aldehyde oxidizes first, the resulting peracid (generated in situ) is an epoxidizing agent. In a concentrated sample, the peracid will react with the allyl double bond of a neighboring molecule, creating a complex mixture of epoxides and acids. This is why "old" samples often look like gum.

Q: How do I remove the BHT stabilizer before my reaction? A: Run a short plug of silica gel. BHT is much less polar (


 in Hexane:EtOAc 4:1) and will elute first or can be separated during the standard purification of your final product.

References

  • Autoxidation of Aldehydes: McNesby, J. R., & Heller, C. A. (1954). Oxidation of Liquid Aldehydes by Molecular Oxygen. Chemical Reviews, 54(2), 325–346. Link

  • Radical Polymerization of Allyl Compounds: Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate. Journal of the American Chemical Society, 67(5), 812–816. Link

  • Handling of Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Link

  • Purification of Aldehydes: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification protocols). Link

Optimization

Technical Support Center: Enhancing Yield in the Alkylation of 4-Formyltetrahydropyran Precursors

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of alkylating 4-formyltetrahydropyran and its precursors, with a focus on maximizing your reaction yields and achieving desired stereochemical outcomes.

Introduction: The Challenge of Alkylating 4-Formyltetrahydropyran

The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmaceutical agents. The C4-functionalization of the THP ring, particularly through the alkylation of a 4-formyl group, is a critical step in the synthesis of many complex molecules. However, this seemingly straightforward transformation is often plagued by issues such as low yields, unwanted side reactions, and poor stereocontrol. This guide will equip you with the knowledge to diagnose and resolve these common challenges.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the alkylation of 4-formyltetrahydropyran. Each issue is followed by a discussion of potential causes and actionable solutions.

Issue 1: Low or No Product Formation

You've set up your reaction, but upon analysis, you find a low yield of the desired alcohol or, in the worst case, no product at all.

  • Poor Quality of Organometallic Reagent:

    • The "Why": Grignard and organolithium reagents are highly sensitive to air and moisture.[1][2] Over time, commercially available solutions can degrade, leading to a lower-than-stated concentration of the active reagent.

    • The Solution: Always titrate your organometallic reagents before use to determine the exact molarity. A common method is the double titration with a known concentration of a suitable indicator like diphenylacetic acid.[3]

  • Presence of Protic Impurities:

    • The "Why": Organometallic reagents are potent bases and will readily react with any protic source, such as water or alcohols, in your reaction setup.[1][4] This quenching reaction consumes your reagent and reduces the amount available for the desired alkylation.

    • The Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Solvents must be rigorously dried, typically over a suitable drying agent like sodium/benzophenone or passed through a solvent purification system. Perform the reaction under a dry, inert atmosphere (argon or nitrogen).

  • Inadequate Reaction Temperature:

    • The "Why": Many organolithium reactions require cryogenic temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the reagent or the lithiated intermediate.[5] For Grignard reagents, the reaction is often initiated at room temperature but may require cooling to control the exothermicity.

    • The Solution: Maintain the optimal temperature throughout the reaction. For low-temperature reactions, use a well-insulated cooling bath (e.g., dry ice/acetone).

  • Formation of a Stable Chelate:

    • The "Why": The oxygen atom of the tetrahydropyran ring can act as a Lewis base and coordinate with the metal center of the organometallic reagent. This can sometimes form a stable, unreactive complex, hindering the nucleophilic attack on the aldehyde.

    • The Solution: The addition of a Lewis acid, such as cerium(III) chloride (for Grignard reagents) or a titanium(IV) alkoxide, can facilitate the reaction.[2] These additives can transmetalate with the organometallic reagent, forming a less basic and more nucleophilic species, or coordinate with the carbonyl oxygen to increase its electrophilicity.

Issue 2: Formation of Undesired Byproducts

Your reaction yields a mixture of products, with significant amounts of impurities alongside your desired alcohol.

  • Enolization of the Aldehyde:

    • The "Why": The α-proton of the 4-formyl group is acidic. A highly basic organometallic reagent can act as a base, deprotonating the aldehyde to form an enolate. This enolate is unreactive towards further nucleophilic attack and will be quenched during workup, regenerating the starting material and reducing your yield.

    • The Solution:

      • Use a less basic nucleophile: Organozinc reagents are generally less basic than their Grignard or organolithium counterparts and can be a good alternative to minimize enolization.[5][6]

      • Transmetalation: For Grignard reagents, the addition of CeCl₃ (the Luche reduction conditions) can generate a softer organocerium species that is more nucleophilic and less basic, favoring addition over deprotonation.

  • Reduction of the Aldehyde:

    • The "Why": If the Grignard reagent possesses a β-hydrogen, it can undergo a Meerwein-Ponndorf-Verley-type reduction of the aldehyde, forming the corresponding primary alcohol and an alkene.[1] This is more prevalent with sterically hindered aldehydes and bulky Grignard reagents.

    • The Solution: Use a Grignard reagent without β-hydrogens if possible (e.g., methylmagnesium bromide). If a reagent with β-hydrogens is necessary, using colder reaction temperatures can sometimes favor the addition pathway.

  • Wurtz-type Coupling:

    • The "Why": The organometallic reagent can react with the alkyl halide from which it was generated, leading to a homocoupling product.[2][7]

    • The Solution: Ensure a slight excess of magnesium during the preparation of the Grignard reagent and allow for complete formation before adding the aldehyde. Adding the alkyl halide slowly to the magnesium suspension can also minimize this side reaction.

Issue 3: Poor Diastereoselectivity

The alkylation of your prochiral 4-formyltetrahydropyran results in a mixture of diastereomers, and you desire a single isomer.

  • Lack of Stereochemical Control:

    • The "Why": The nucleophilic attack on the aldehyde can occur from either the Re or Si face, leading to two possible diastereomers. The stereochemical outcome is determined by the relative energies of the transition states, which can be influenced by steric and electronic factors. Two common models to predict the outcome are the Felkin-Ahn model and the Cram chelation model.[4][8][9]

    • The Solution:

      • Chelation Control: If a coordinating group is present at the α- or β-position to the carbonyl, a chelating metal (like Mg in a Grignard reagent) can form a rigid five- or six-membered ring with the carbonyl oxygen and the heteroatom.[4][10] This locks the conformation of the molecule and directs the nucleophilic attack from the less hindered face. The oxygen of the tetrahydropyran ring can participate in chelation, influencing the stereochemical outcome.

      • Felkin-Ahn Model: In the absence of a chelating group, the stereochemical outcome is often predicted by the Felkin-Ahn model, where the largest substituent on the α-carbon orients itself anti to the incoming nucleophile to minimize steric interactions.[9]

      • Lewis Acids: The choice of Lewis acid can dramatically influence diastereoselectivity.[11] For instance, a chelating Lewis acid like MgBr₂·OEt₂ can favor one diastereomer, while a non-chelating Lewis acid like BF₃·OEt₂ may favor the other.[2][11]

Table 1: Effect of Lewis Acid on Diastereoselectivity in a Model Aldol Reaction

Lewis AcidDiastereomeric Ratio (syn:anti)
TiCl₄>95:5
SnCl₄90:10
MgBr₂·OEt₂10:90
BF₃·OEt₂5:95

Note: This is a representative example; actual ratios will vary depending on the specific substrate and nucleophile.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for Grignard reactions with 4-formyltetrahydropyran?

A1: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[1] THF is a better solvent for stabilizing the Grignard reagent, but it can be more difficult to dry completely and can be cleaved by some organolithium reagents at higher temperatures.[3] For many applications, diethyl ether provides a good balance of reactivity and ease of handling.

Q2: How can I improve the yield if my starting material is poorly soluble?

A2: If solubility is an issue, consider using a co-solvent system or a different solvent altogether. For organolithium reactions, additives like tetramethylethylenediamine (TMEDA) can break up aggregates and increase reactivity.[3] In some cases, a change in the order of addition can also help. For instance, adding the substrate solution to the organometallic reagent might maintain a more homogeneous reaction mixture.[5]

Q3: Can I use organozinc reagents for this alkylation, and what are the advantages?

A3: Yes, organozinc reagents are an excellent choice, particularly when dealing with sensitive functional groups or when enolization is a major side reaction.[6][12] They are generally less basic and more functional group tolerant than Grignard or organolithium reagents.[5][13] The addition of MgCl₂ can enhance the reactivity of organozinc reagents.[13]

Q4: My reaction is very exothermic. How can I control it?

A4: A highly exothermic reaction can lead to side reactions and reduced yields. To control the exotherm, you can:

  • Cool the reaction mixture in an ice bath or a dry ice/acetone bath.

  • Add the organometallic reagent slowly and dropwise using a syringe pump or a dropping funnel.

  • Ensure efficient stirring to dissipate heat throughout the reaction mixture.

Part 3: Experimental Protocols & Visualizations

General Protocol for the Alkylation of 4-Formyltetrahydropyran with a Grignard Reagent
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Grignard Formation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of the alkyl halide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel and add it to the magnesium. Once the reaction initiates (as indicated by a color change and gentle refluxing), add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Cool the Grignard reagent solution in an ice bath. Add a solution of 4-formyltetrahydropyran (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent.

  • Work-up: After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Cool the reaction in an ice bath and quench by slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Alkylation start Low Yield or No Product q1 Reagent Quality? start->q1 s1 Titrate Reagent q1->s1 Yes q2 Anhydrous Conditions? q1->q2 No s1->q2 s2 Dry Glassware & Solvents q2->s2 Yes q3 Correct Temperature? q2->q3 No s2->q3 s3 Optimize Temperature q3->s3 Yes q4 Side Reactions? q3->q4 No s3->q4 s4 Use Additives (e.g., CeCl3) Consider Organozinc Reagents q4->s4 Yes q5 Poor Diastereoselectivity? q4->q5 No s4->q5 s5 Screen Lewis Acids Adjust Temperature q5->s5 Yes end Improved Yield! q5->end No s5->end

Caption: A decision tree for troubleshooting low yields in the alkylation of 4-formyltetrahydropyran.

Stereochemical Control Models

Stereocontrol cluster_0 Chelation Control cluster_1 Felkin-Ahn Model Chelate Chelating Metal (e.g., Mg) Forms Rigid Ring Attack_Chelate Nucleophilic Attack from Less Hindered Face Chelate->Attack_Chelate Felkin Largest Group (L) anti to Nucleophile Attack_Felkin Nucleophilic Attack along Bürgi-Dunitz Trajectory Felkin->Attack_Felkin

Sources

Troubleshooting

Technical Support Center: Optimizing Storage Conditions for Reactive Aldehyde Intermediates

Welcome to the Technical Support Center for the handling and storage of reactive aldehyde intermediates. This guide is designed for researchers, scientists, and drug development professionals who rely on the chemical int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and storage of reactive aldehyde intermediates. This guide is designed for researchers, scientists, and drug development professionals who rely on the chemical integrity of these versatile, yet sensitive, compounds. As crucial building blocks in pharmaceutical synthesis, the stability of your aldehyde intermediates is paramount to achieving reproducible results and ensuring the quality of your final active pharmaceutical ingredient (API).[1]

This resource moves beyond simple storage temperature recommendations to provide a deeper understanding of the degradation pathways that can compromise your materials. Here, you will find practical, actionable guidance in a question-and-answer format, supplemented with detailed troubleshooting protocols and workflows to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding aldehyde stability and storage.

Q1: What are the primary pathways through which my aldehyde intermediate can degrade during storage?

A1: Aldehyde intermediates are susceptible to several degradation pathways, primarily due to the reactivity of the carbonyl group.[2] The most common are:

  • Oxidation: The aldehyde functional group is easily oxidized to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen.[2] This process, known as autoxidation, is a free-radical chain reaction that can be initiated by light, heat, or trace metal impurities.[3][4] The initial product is often a highly reactive peroxy acid, which can then oxidize another aldehyde molecule.[5]

  • Polymerization/Self-Condensation: Aldehydes, particularly those lacking bulky substituents, can undergo self-condensation (aldol reaction) or polymerization to form oligomeric or polymeric materials.[2][6] This is often observed as the formation of a precipitate or an increase in viscosity. This process can be catalyzed by acidic or basic impurities.[7]

  • Hydration: In the presence of water, the aldehyde group can form a geminal diol (hydrate).[7] While often reversible, this can affect the compound's reactivity and analytical characterization.

  • Isomerization/Racemization: For chiral aldehydes with an enolizable proton at the α-position, storage in the presence of acid or base can lead to racemization.

Q2: I received a new batch of an aromatic aldehyde and it's a clear liquid. The old batch of the same aldehyde in my lab is yellow. What happened?

A2: The development of a yellow color in an aromatic aldehyde that was initially colorless is a classic sign of autoxidation.[2] Over time, exposure to air (oxygen) and potentially light has led to the formation of the corresponding carboxylic acid and other colored byproducts.[2][5] While a slight yellowing may not significantly impact some reactions, it indicates a decrease in purity and the presence of acidic impurities that could interfere with sensitive downstream applications.

Q3: What are the ideal "first-line-of-defense" storage conditions for a new or uncharacterized aldehyde intermediate?

A3: For any reactive aldehyde, a conservative approach is best until stability has been established. The following conditions provide a robust starting point:

  • Temperature: Store at low temperatures, typically 2-8°C, in a refrigerator.[7][8] For highly reactive or volatile aldehydes, storage at -20°C may be necessary.[6]

  • Atmosphere: Always store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[7][8][9] After each use, flush the headspace of the container with inert gas before resealing.

  • Container: Use an amber glass bottle or a container wrapped in aluminum foil to protect the contents from light, which can catalyze degradation.[7][9] Ensure the container has a tight-fitting cap to prevent moisture ingress and vapor loss.[10][11]

  • Purity: Ensure the aldehyde is as pure as possible before long-term storage. Acidic or basic impurities can act as catalysts for degradation.[7]

Q4: Can I add a stabilizer to my aldehyde? If so, what should I use?

A4: Yes, adding a stabilizer can be a highly effective strategy. The most common stabilizers for aldehydes are radical inhibitors, which interrupt the autoxidation chain reaction.

  • Butylated Hydroxytoluene (BHT): A widely used and effective antioxidant. A typical concentration is 50-250 ppm.

  • Hydroquinone: Another common inhibitor, often used for unsaturated aldehydes prone to polymerization.

  • Triethanolamine or Dimethylethanolamine: These have been shown to be effective against polymerization and autocondensation in aliphatic aldehydes at concentrations as low as 20-100 ppm.[12]

Important: Always consider the compatibility of the stabilizer with your downstream chemistry. For example, the phenolic nature of BHT or hydroquinone could interfere with reactions sensitive to phenols.

Part 2: Troubleshooting Guide for Aldehyde Instability

This guide provides a structured approach to diagnosing and solving common problems related to aldehyde degradation.

Issue 1: Inconsistent Reaction Yields or Profile

You are running a well-established reaction, but the yield has suddenly dropped, or you are observing new, unexpected byproducts.

Troubleshooting Workflow:

G cluster_0 Problem: Inconsistent Reaction Outcome cluster_1 Step 1: Purity Assessment cluster_2 Step 2: Remediation cluster_3 Step 3: Root Cause Analysis start Inconsistent Yields or New Impurities Observed purity_check Assess Purity of Aldehyde Starting Material (TLC, ¹H NMR, GC-MS) start->purity_check degradation_detected Degradation Detected? (e.g., Carboxylic Acid Peak in NMR) purity_check->degradation_detected no_degradation Aldehyde is Pure degradation_detected->no_degradation No purify Purify Aldehyde (Distillation, Chromatography, or Bisulfite Wash) degradation_detected->purify Yes check_other Investigate Other Reagents & Parameters no_degradation->check_other restabilize Re-stabilize Purified Aldehyde (Add Inhibitor, Store Under Argon) purify->restabilize re_run Re-run Reaction with Purified Aldehyde restabilize->re_run

Detailed Explanation:

  • Assess Purity: Before assuming other reagents are at fault, the first step is to validate your aldehyde intermediate.

    • ¹H NMR: Look for a broad peak characteristic of a carboxylic acid OH, or a new singlet/doublet in the aldehyde region, which could indicate an isomer or byproduct. Compare the integration of the aldehyde proton to a reference peak in the molecule. A diminished integration suggests lower purity.

    • GC-MS: This is an excellent tool for detecting volatile impurities and confirming the mass of the primary component and any degradation products.[13]

    • TLC: Run a TLC against a reference standard if available. The appearance of a new, more polar spot (often streaky if it's a carboxylic acid) is a sign of oxidation.

  • Purify and Re-stabilize: If degradation is confirmed, the aldehyde must be repurified.

    • Distillation: For liquid aldehydes, vacuum distillation is effective for removing non-volatile polymers and carboxylic acids.[14][15]

    • Flash Chromatography: Can be used, but some aldehydes are unstable on silica gel.[7] If this is a concern, consider deactivating the silica with a non-nucleophilic base like triethylamine in the eluent, or use an alternative stationary phase like alumina.[7]

    • Bisulfite Wash: A highly effective method for selectively removing aldehydes from mixtures. The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered off and then reverted back to the pure aldehyde by treatment with a mild base.[14][16]

  • Investigate Other Factors: If the aldehyde is pure, the issue lies elsewhere in your experimental setup. Systematically check the purity of other reagents, solvents, and reaction parameters.

Issue 2: Aldehyde Fails to Dissolve Completely or Solution is Hazy

You are attempting to dissolve your aldehyde intermediate, but it results in a hazy solution or visible solid particulates are present.

Possible Cause: Polymerization. Aldehydes can form solid or high-molecular-weight oligomers that have poor solubility.

Solution:

  • Confirm Polymerization: Take a small sample of the insoluble material. A polymer will often show a broad, undefined proton NMR spectrum.

  • Attempt to "Crack" the Polymer: In some cases, heating the polymer (e.g., via distillation) can "crack" it back to the monomeric aldehyde, which can then be distilled and collected. This is common for compounds like formaldehyde (paraformaldehyde) and acetaldehyde (paraldehyde).

  • Prevention: The best solution is prevention. Ensure the monomeric aldehyde is stored under strictly anhydrous and inert conditions, preferably with a polymerization inhibitor if the compound is known to be susceptible. Store in a freezer (-20°C) to slow the process.

Part 3: Standard Operating Procedures (SOPs) & Data

SOP 1: Protocol for Purity Assessment by ¹H NMR

This protocol provides a self-validating method to quickly assess the purity of an aldehyde intermediate before use.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the aldehyde intermediate.

    • Dissolve in a deuterated solvent (e.g., CDCl₃) that is known to be free of acidic impurities.

    • Add a known quantity of an internal standard with a sharp, well-resolved peak that does not overlap with the aldehyde signals (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to see both the aldehyde proton (typically 9-10 ppm) and any potential carboxylic acid protons (10-12 ppm, often broad).

  • Analysis:

    • Calibrate the spectrum to the internal standard's peak (set its integral to the known number of protons, e.g., 9.00 for the methoxy protons of 1,3,5-trimethoxybenzene).

    • Integrate the aldehyde proton signal. A value significantly less than 1.00 (or the expected number of aldehyde protons) relative to the standard indicates the presence of non-aldehyde impurities.

    • Inspect the baseline between 10-12 ppm for a broad signal indicative of carboxylic acid formation.

SOP 2: Purification of an Aldehyde via Bisulfite Adduct Formation

This procedure is highly effective for removing non-aldehyde impurities.[16]

  • Adduct Formation:

    • Dissolve the impure aldehyde in a suitable solvent like methanol or ethanol.[16]

    • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously.[16] The aldehyde-bisulfite adduct will precipitate as a white solid. The time required can range from minutes to hours.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the solid adduct by vacuum filtration.

    • Wash the solid with cold solvent (the same one used for the reaction) and then with diethyl ether to remove residual organic impurities.

  • Regeneration of Aldehyde:

    • Suspend the adduct in water.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the solution is basic (check with pH paper).[16] This will regenerate the aldehyde.

    • Extract the liberated aldehyde into an organic solvent (e.g., diethyl ether or dichloromethane) several times.[14]

  • Final Processing:

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • The resulting aldehyde should be of high purity. Confirm with the NMR protocol in SOP 1 before storage.

Data Table: Recommended Storage Conditions for Aldehyde Classes
Aldehyde ClassExampleKey Degradation PathwaysRecommended Temp.AtmosphereInhibitor (Optional)
Simple Aliphatic Acetaldehyde, PropanalOxidation, Polymerization2-8°C[13]Inert (N₂ or Ar)[8]BHT (50-100 ppm)
Aromatic BenzaldehydeAutoxidation to Carboxylic AcidRoom Temp or 2-8°CInert (N₂ or Ar)None typically needed if pure
α,β-Unsaturated Crotonaldehyde, CinnamaldehydePolymerization, Oxidation2-8°C, protect from light[10]Inert (N₂ or Ar)Hydroquinone (100-250 ppm)
Enolizable PhenylacetaldehydeRacemization, Aldol Condensation-20°CInert (N₂ or Ar)Store neat, free of acid/base
β-Keto Aldehydes (various)Retro-Claisen, Aldol, Oxidation2-8°C[7]Inert (N₂ or Ar)[7]Store neat, free of acid/base[7]

Part 4: Mechanistic Insights

Understanding the "why" behind these procedures is key to proactive stability management.

Mechanism: Free-Radical Autoxidation of an Aldehyde

The conversion of an aldehyde to a carboxylic acid in the presence of oxygen is a classic free-radical chain reaction.

G init R-CHO + Initiator → R-C•=O + H• prop1 R-C•=O + O₂ → R-C(=O)OO• (Acylperoxy Radical) prop2 R-C(=O)OO• + R-CHO → R-C(=O)OOH (Peroxy Acid) + R-C•=O prop1->prop2 prop3 R-C(=O)OOH + R-CHO → 2 R-COOH (Carboxylic Acid) prop2->prop3 term Radical + Radical → Non-radical species

This process is self-propagating because the acyl radical (R-C•=O) consumed in the first propagation step is regenerated in the second, ready to react with another oxygen molecule. Inhibitors like BHT work by scavenging the acylperoxy radicals (R-C(=O)OO•), terminating the chain reaction.

References

  • Application Notes and Protocols for Safe Handling and Storage of Vol
  • Best practices for handling and storing volatile aldehyde standards. (2025). Benchchem.
  • Technical Support Center: β-Keto Aldehyde Stability and Degrad
  • Acetaldehyde Storage and Handling. Stanford University.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Methods for Purification of Commonly Used Solvents. (2018). Alfa Chemistry.
  • Chemical Storage Guidelines. University of California, Santa Cruz.
  • Safe Use of Glutaraldehyde in Health Care.
  • Autoxidation of Benzaldehyde. (2009). University of Florida Digital Collections.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Chemical Society.
  • Stabilization of aldehydes. (1983).
  • Technical Support Center: Purification Strategies for Malealdehyde. (2025). Benchchem.
  • The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B) Reactions in the progress of selected aromatic aldehydes autooxidation.
  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. (2023). RSC Publishing.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018).
  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (2026). Dalton Pharma Services.
  • Technical Support Center: Storage and Handling of Decyl Aldehyde-d2. (2025). Benchchem.
  • Method for separating a liquid crude aldehyde mixture by distillation. (2003).

Sources

Reference Data & Comparative Studies

Validation

HRMS Fragmentation Patterns of 4,4-Disubstituted Tetrahydropyrans: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of 4,4-disubstituted tetrahydropyrans (THPs). It is designed for researchers in drug discovery who...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of 4,4-disubstituted tetrahydropyrans (THPs). It is designed for researchers in drug discovery who utilize these motifs as bioisosteres or metabolic blockers.

Executive Summary & Strategic Context

In modern drug design, the 4,4-disubstituted tetrahydropyran (THP) ring is a privileged scaffold. It is frequently employed to modulate lipophilicity (LogD), block metabolic "soft spots" (specifically CYP450-mediated oxidation at the 4-position), and lower hERG channel inhibition compared to its piperidine analogs.

However, the structural elucidation of these moieties and their metabolites via HRMS is non-trivial. Unlike simple aliphatic chains, the THP ring undergoes complex ring-opening and rearrangement reactions. This guide dissects the fragmentation mechanics of three distinct 4,4-disubstituted classes:

  • 4,4-Dimethyl THP: A lipophilic metabolic blocker.

  • 4,4-Difluoro THP: An electron-withdrawing, polar bioisostere.

  • 4-Hydroxy-4-methyl THP: A common Phase I metabolite.

Mechanistic Principles of THP Fragmentation

To interpret the MS/MS spectra of these compounds, one must understand the causality of the ring cleavage. The fragmentation is rarely random; it follows specific pathways dictated by charge localization on the ether oxygen.

Core Pathway: The Oxonium-Driven Ring Opening

The primary event in Electrospray Ionization (ESI) is protonation of the ether oxygen


. The subsequent fragmentation is driven by the stability of the resulting carbocations.[1]
  • Alpha-Cleavage (C-C Bond Scission): The bond adjacent to the oxonium ion (C2-C3 or C6-C5) breaks, opening the ring.

  • Hydrogen Rearrangement: A hydrogen atom (often from C3 or C5) migrates to the oxygen, neutralizing the charge or facilitating further cleavage.

  • Substituent Ejection: The nature of the substituents at C4 dictates whether the chain fragments or re-cyclizes.

Comparative Fragmentation Pathways
Feature4,4-Dimethyl THP 4,4-Difluoro THP 4-Hydroxy-4-methyl THP
Electronic Effect Electron-Donating (+I)Electron-Withdrawing (-I)Resonance (+M) / Inductive (-I)
Primary Loss Neutral alkene (

)

(rare) or Ring Cleavage

(Dehydration)
Ring Stability High (Gem-dimethyl effect)Moderate (Inductive destabilization)Low (Facile elimination)
Diagnostic Ion

69.07 (Isoprenyl cation)

77.02 (Difluoroallyl cation)

43.02 (Acetyl cation)

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for a generic 4,4-disubstituted THP.

THP_Fragmentation Parent Protonated Parent [M+H]+ RingOpen Ring Opening (Alpha-Cleavage) Parent->RingOpen ESI+ Activation Dimethyl 4,4-Dimethyl THP RingOpen->Dimethyl Difluoro 4,4-Difluoro THP RingOpen->Difluoro Hydroxy 4-Hydroxy-4-Methyl RingOpen->Hydroxy Frag_A1 Loss of C4H8 (Isobutene) Dimethyl->Frag_A1 Gem-Dimethyl Stability Frag_A2 Stable Oxonium Ion Frag_A1->Frag_A2 Frag_B1 Retro-Diels-Alder Like Cleavage Difluoro->Frag_B1 Inductive Effect Frag_B2 Difluoroallyl Cation (m/z ~77) Frag_B1->Frag_B2 Frag_C1 Dehydration (-H2O) Hydroxy->Frag_C1 1,2-Elimination Frag_C2 Dihydropyran Intermediate Frag_C1->Frag_C2

Caption: Divergent fragmentation pathways of 4,4-disubstituted THPs driven by substituent electronics.

Experimental Protocol: HRMS Structural Elucidation

To reliably characterize these patterns, a standardized "self-validating" protocol is required.[2] This workflow ensures that observed fragments are true structural reporters and not in-source artifacts.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve compound to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol aids solubility of lipophilic THPs; Formic acid ensures full protonation (

      
      ) for ESI.
      
  • Source Conditions (ESI):

    • Flow Rate: 5-10 µL/min (Direct Infusion) or 0.3 mL/min (LC-MS).

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Source Temp: 300°C.

    • Critical Check: If analyzing 4-hydroxy-THP, lower source temp to 200°C to prevent thermal dehydration in the source.

  • MS/MS Acquisition (Collision Energy Ramping):

    • Do not use a static Collision Energy (CE).

    • Protocol: Acquire spectra at stepped CE: 10, 20, 40, and 60 eV.

    • Reasoning: Low CE (10-20 eV) preserves the molecular ion and reveals water loss. High CE (40-60 eV) is required to break the robust C-F bonds in difluoro-THPs or shatter the stable gem-dimethyl ring.

  • Data Analysis (Mass Defect Filtering):

    • Use Mass Defect (MD) filtering to identify halogenated fragments.

    • Fluorine has a negative mass defect. Fragments retaining the

      
       group will have a distinctively lower mass defect than purely aliphatic fragments.
      
Diagnostic Fragment Table
Precursor TypeCharacteristic Loss (

)
Resulting Fragment StructureInterpretation
4,4-Dimethyl -56.0626 Da (

)
Protonated Formaldehyde etherRetro-cleavage of the ring; loss of isobutene unit.
4,4-Difluoro -20.0062 Da (

)
Dihydropyran cationRare; indicates high internal energy. Usually ring breaks first.
4,4-Difluoro -64.0125 Da (

)
Oxonium speciesLoss of the difluoroethylene bridge.
4-OH-4-Me -18.0106 Da (

)

Dominant. Rapid elimination to form the endocyclic alkene.

Case Study: Distinguishing Isobaric Metabolites

A common challenge in drug development is distinguishing a 4-hydroxylated metabolite (on the ring) from an N-oxide or hydroxylated alkyl chain .

Scenario: You observe a metabolite with


 shift.
  • Hypothesis A: Hydroxylation at the 4-position of the THP ring.

  • Hypothesis B: N-oxidation of a pendant amine.

Validation Workflow:

  • Perform MS/MS at 20 eV.

  • Observation:

    • If Hypothesis A (4-OH-THP) : You will see a dominant base peak of

      
       (Water loss) due to the tertiary alcohol's stability facilitating elimination.
      
    • If Hypothesis B (N-Oxide) : You will likely see a characteristic loss of 16 Da or 17 Da (

      
       radical), but rarely a clean water loss as the base peak.
      

References

  • Holčapek, M., & Jirásko, R. (2020). Interpretation of Mass Spectra of Organic Compounds. In Mass Spectrometry. Wiley Online Library. [Link]

    • Context: Fundamental rules of cyclic ether fragment
  • Słoczyńska, K., et al. (2019).[3] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(4), 345-361. [Link]

    • Context: Discusses the metabolic stability of THP rings and their role in blocking metabolism in drug discovery.
  • Niessen, W. M. A., & Correa, C. R. (2016). Interpretation of MS/MS Mass Spectra of Drugs and Pesticides. Wiley Series on Mass Spectrometry. [Link]

    • Context: Detailed mechanisms for fragmentation of heterocyclic drugs, including dehydration p
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

    • Context: Establishes the electronic properties of 4,4-difluoro THP and its stability relative to non-fluorin

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Allyl- vs. 4-Propargyl-tetrahydropyran-4-carbaldehyde for Drug Discovery and Organic Synthesis

For researchers, scientists, and professionals in drug development, the selection of chemical building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the fi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of chemical building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final molecular entities. Within the diverse toolkit of organic synthesis, aldehydes are indispensable intermediates. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct tetrahydropyran aldehydes: 4-allyl-tetrahydropyran-4-carbaldehyde and 4-propargyl-tetrahydropyran-4-carbaldehyde. Understanding their subtle differences in reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

Structural and Electronic Properties: A Tale of Two Unsaturated Substituents

At first glance, the 4-allyl and 4-propargyl tetrahydropyran aldehydes appear structurally similar. Both possess a quaternary carbon at the 4-position of the tetrahydropyran ring, bearing both the aldehyde functionality and an unsaturated three-carbon chain. However, the nature of the unsaturation—a double bond in the allyl group and a triple bond in the propargyl group—imparts distinct electronic and steric characteristics that influence the reactivity of the aldehyde carbonyl group.

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon.[1][2] Factors that withdraw electron density from the carbonyl carbon increase its partial positive charge, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and thus, the reactivity of the aldehyde.[2]

The allyl group (–CH₂–CH=CH₂) is generally considered to be weakly electron-donating or neutral in its inductive effect. The sp² hybridized carbons of the double bond are slightly more electronegative than sp³ carbons, but this effect is attenuated by the intervening methylene group.

In contrast, the propargyl group (–CH₂–C≡CH) possesses a triple bond with sp hybridized carbons. These sp-hybridized carbons are significantly more electronegative than sp² carbons, exerting a stronger electron-withdrawing inductive effect. This effect, transmitted through the methylene spacer, is expected to increase the electrophilicity of the carbonyl carbon in the 4-propargyl derivative compared to its 4-allyl counterpart.

dot graph TD { A[4-Allyl-tetrahydropyran-4-carbaldehyde] -- "Slightly weaker inductive effect" --> B(Moderately electrophilic carbonyl); C[4-Propargyl-tetrahydropyran-4-carbaldehyde] -- "Stronger inductive effect due to sp carbons" --> D(More electrophilic carbonyl); D -- "Predicted higher reactivity" --> E[Nucleophilic Addition]; B -- "Predicted lower reactivity" --> E; graph_attr [label="Electronic Influence on Reactivity" fontname="Helvetica" fontsize="12" labelloc="t" labeljust="c"]; A [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; D [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } Figure 1: Predicted reactivity based on electronic effects.

From a steric perspective, both the allyl and propargyl groups are attached to a quaternary center, creating a congested environment around the aldehyde. However, the linear geometry of the acetylene unit in the propargyl group might present a slightly different steric profile compared to the trigonal planar geometry of the double bond in the allyl group. It has been noted in other systems that allyl and propargyl groups can possess a similar steric size.[1]

Comparative Reactivity in Key Transformations

Based on the electronic differences, we can predict the relative reactivity of these two aldehydes in several common synthetic transformations.

Nucleophilic Addition Reactions (e.g., Grignard and Organolithium Reagents)

Nucleophilic addition is a cornerstone of aldehyde chemistry. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

  • Prediction: 4-Propargyl-tetrahydropyran-4-carbaldehyde is expected to react faster with nucleophiles like Grignard reagents and organolithiums than 4-allyl-tetrahydropyran-4-carbaldehyde. The increased partial positive charge on the carbonyl carbon of the propargyl derivative makes it a more attractive target for the nucleophile.

AldehydeSubstituentElectronic EffectPredicted Reactivity with Nucleophiles
4-Allyl-tetrahydropyran-4-carbaldehydeAllylWeakly electron-donating/neutralSlower
4-Propargyl-tetrahydropyran-4-carbaldehydePropargylElectron-withdrawingFaster

Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions.

Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is another fundamental transformation.[3][4] The initial step involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon.

  • Prediction: Consistent with other nucleophilic additions, the 4-propargyl derivative is anticipated to undergo the Wittig reaction at a faster rate than the 4-allyl derivative due to its more electrophilic carbonyl carbon.

dot graph TD { subgraph "Wittig Reaction" A[Ylide (Nucleophile)] --> B{Carbonyl Carbon}; C[4-Propargyl-THP-CHO] -- "More Electrophilic" --> B; D[4-Allyl-THP-CHO] -- "Less Electrophilic" --> B; B --> E[Oxaphosphetane Intermediate]; E --> F[Alkene Product]; end C -- "Faster Reaction Rate" --> F; D -- "Slower Reaction Rate" --> F; graph_attr [label="Comparative Wittig Reaction Pathway" fontname="Helvetica" fontsize="12" labelloc="t" labeljust="c"]; A [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; D [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; F [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Figure 2: Predicted relative rates in the Wittig reaction.

Reduction Reactions (e.g., with Sodium Borohydride)

The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (NaBH₄) is a common synthetic procedure. This reaction also proceeds via nucleophilic attack of a hydride ion.

  • Prediction: The more electrophilic carbonyl of 4-propargyl-tetrahydropyran-4-carbaldehyde should be reduced more readily than the 4-allyl analogue. This could translate to faster reaction times or the possibility of using milder reducing agents or lower temperatures.

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids can proceed through various mechanisms. For many common oxidants, the reaction is initiated by hydration of the carbonyl group to form a gem-diol, which is then oxidized. The equilibrium for hydrate formation is more favorable for more electrophilic aldehydes.

  • Prediction: 4-Propargyl-tetrahydropyran-4-carbaldehyde, being more electrophilic, is expected to form the hydrate intermediate more readily and thus may undergo oxidation at a faster rate than the 4-allyl derivative.

Experimental Protocols

The following are generalized protocols for the synthesis of the parent tetrahydropyran-4-carbaldehyde, which can be adapted for the synthesis of the 4-allyl and 4-propargyl derivatives through appropriate choice of starting materials. The synthesis of substituted tetrahydropyrans often involves multi-step sequences.[5]

Synthesis of Tetrahydropyran-4-carbaldehyde

A common route to tetrahydropyran-4-carbaldehyde involves the reduction of a corresponding nitrile.[6]

Protocol: DIBAL-H Reduction of 4-Cyanotetrahydropyran

  • Dissolve 4-cyanotetrahydropyran (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (1.2 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

dot graph TD { A[Start: 4-Cyanotetrahydropyran] --> B{Dissolve in Toluene}; B --> C{Cool to -78°C}; C --> D{Add DIBAL-H}; D --> E{Stir at -78°C}; E --> F{Warm to RT}; F --> G{Quench with NH4Cl(aq)}; G --> H{Extract with Ethyl Acetate}; H --> I{Purify by Chromatography}; I --> J[End: Tetrahydropyran-4-carbaldehyde]; graph_attr [label="Synthesis Workflow" fontname="Helvetica" fontsize="12" labelloc="t" labeljust="c"]; A [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; D [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; F [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; G [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; H [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; I [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; J [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Figure 3: General workflow for the synthesis of tetrahydropyran-4-carbaldehyde.

To synthesize the 4-allyl and 4-propargyl derivatives, one would start with the corresponding 4-allyl- or 4-propargyl-4-cyanotetrahydropyran.

Conclusion

For medicinal chemists and process development scientists, this understanding allows for more informed decisions in reaction design. When faster reaction kinetics or milder conditions are desired, the 4-propargyl derivative may be the preferred intermediate. Conversely, if a less reactive aldehyde is required to achieve selectivity in the presence of other functional groups, the 4-allyl analogue might be the more suitable choice. This guide serves as a foundational resource for navigating the synthetic utility of these valuable building blocks.

References

  • Differentiating the Allyl and Propargyl Groups on α‐Quaternary Carboxylic Acids via Chiral Bifunctional Sulfide‐Catalyzed Kinetic Resolution. (2023). Request PDF. [Link]

  • Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. [Link]

  • Aldehyde. (2026). Britannica. [Link]

  • Reactivity of aldehydes and ketones (video). Khan Academy. [Link]

  • Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema. (2020). YouTube. [Link]

  • RELATIVE REACTIVITY OF CARBONYLS. University of Wisconsin-Madison. [Link]

  • A study of the electronic structure and properties of the propargyl radical. (2025). ResearchGate. [Link]

  • Allyl group. (n.d.). Wikipedia. [Link]

  • Steric Hindrance. (2021). ChemTalk. [Link]

  • Steric Hindrance: Definition, Factors, & Examples. (2024). Chemistry Learner. [Link]

  • Steric Hindrance (Is Like A Fat Goalie). (2011). Master Organic Chemistry. [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. (2013). Arabian Journal of Chemistry. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

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Validation

A Comparative Stability Analysis: Tetrahydropyran-4-carbaldehyde vs. its 4-Allyl Derivative Under Forced Degradation

For: Researchers, scientists, and drug development professionals. Executive Summary In the landscape of pharmaceutical synthesis and drug development, tetrahydropyran (THP) moieties are common structural motifs.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of pharmaceutical synthesis and drug development, tetrahydropyran (THP) moieties are common structural motifs. Tetrahydropyran-4-carbaldehyde serves as a crucial building block, valued for its reactivity centered on the aldehyde group.[1] The introduction of further functionality, such as an allyl group at the 4-position, expands its synthetic utility but raises critical questions about chemical stability. This guide presents an in-depth comparative stability analysis of tetrahydropyran-4-carbaldehyde and a theoretical 4-allyl derivative through a comprehensive forced degradation study. By elucidating the intrinsic stability profiles and degradation pathways of these two molecules, this document provides essential insights for formulation development, storage condition optimization, and the establishment of stability-indicating analytical methods, adhering to the principles outlined by the International Council for Harmonisation (ICH).[2]

Theoretical Stability & Reactivity Profiles

Before delving into experimental data, it is crucial to understand the inherent chemical properties of the functional groups present in each molecule.

  • Tetrahydropyran-4-carbaldehyde (THPC): The stability of this molecule is primarily dictated by two features: the tetrahydropyran ring and the aldehyde group. The THP ring, a cyclic ether, is generally stable under neutral, basic, and mild acidic conditions but can be susceptible to ring-opening under harsh acidic conditions.[3][4] The aldehyde functional group is the principal site of reactivity. Aldehydes are well-known to be susceptible to oxidation, readily converting to carboxylic acids in the presence of oxidizing agents.[5][6] They can also participate in acid- or base-catalyzed reactions such as acetal formation or aldol-type condensations.[7]

  • 4-Allyl-tetrahydropyran-4-carbaldehyde (Allyl-THPC): This derivative introduces a new potential liability: the allyl group (−CH₂−CH=CH₂). The carbon-hydrogen bonds at the allylic position (the CH₂ group adjacent to the double bond) are significantly weaker than typical sp³ C-H bonds, making them more susceptible to radical-mediated reactions, including autoxidation.[8] Furthermore, the carbon-carbon double bond is a site of high electron density, making it a target for electrophilic addition and oxidative cleavage.[9]

Hypothesis: Based on these structural considerations, we hypothesize that the 4-allyl derivative will exhibit lower intrinsic stability compared to the parent tetrahydropyran-4-carbaldehyde, particularly under oxidative and photolytic stress conditions, due to the additional degradation pathways afforded by the reactive allyl moiety.

Experimental Design: A Forced Degradation Study

Forced degradation studies are a regulatory requirement and a cornerstone of drug development, designed to identify likely degradation products and establish the intrinsic stability of a molecule.[10][11] Our experimental design follows the principles outlined in ICH guideline Q1A(R2).[2]

Experimental Workflow

The overall workflow for the comparative forced degradation study is depicted below. This systematic approach ensures that both compounds are subjected to identical stress conditions and that all analyses are performed consistently.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis stock Prepare 1 mg/mL Stock Solutions in Acetonitrile acid_s Sample for Acid Stress stock->acid_s Aliquot base_s Sample for Basic Stress stock->base_s Aliquot ox_s Sample for Oxidative Stress stock->ox_s Aliquot therm_s Sample for Thermal Stress stock->therm_s Aliquot photo_s Sample for Photolytic Stress stock->photo_s Aliquot control Control Sample (t=0) stock->control Aliquot acid_c Add 0.1 M HCl Incubate @ 60°C acid_s->acid_c base_c Add 0.1 M NaOH Incubate @ RT base_s->base_c ox_c Add 3% H₂O₂ Incubate @ RT ox_s->ox_c therm_c Incubate @ 60°C (in dark) therm_s->therm_c photo_c Expose to Light (ICH Q1B) photo_s->photo_c derivatize Derivatize with DNPH (2,4-Dinitrophenylhydrazine) control->derivatize t=0 analysis sampling Withdraw Aliquots at 0, 4, 8, 24h acid_c->sampling base_c->sampling ox_c->sampling therm_c->sampling photo_c->sampling quench Quench Reaction (Neutralize if needed) sampling->quench quench->derivatize hplc HPLC-UV Analysis (Quantify Remaining Aldehyde) derivatize->hplc

Caption: Workflow for the forced degradation study.

Detailed Protocols
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Tetrahydropyran-4-carbaldehyde (THPC) and 4-Allyl-THPC, respectively, in acetonitrile.

  • Stress Conditions: For each compound, subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% (w/v) hydrogen peroxide (H₂O₂). Keep at room temperature in the dark.

    • Thermal Degradation: Incubate a sealed vial of the stock solution at 60°C in the dark.

    • Photolytic Degradation: Expose a thin layer of the stock solution in a quartz dish to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points and Quenching: Withdraw aliquots at 0, 4, 8, and 24 hours. For acid/base conditions, neutralize the sample with an equimolar amount of base/acid immediately upon withdrawal. Cool thermal samples to room temperature.

  • Sample Preparation for Analysis: Dilute the quenched aliquots with the mobile phase to a target concentration of ~10 µg/mL for HPLC analysis.

Analytical Methodology: Stability-Indicating HPLC-UV

To accurately quantify the degradation of the parent aldehydes, a stability-indicating analytical method is required. As simple aldehydes lack a strong native chromophore, derivatization is necessary for sensitive UV detection. The 2,4-dinitrophenylhydrazine (DNPH) method is a robust and widely accepted standard for this purpose.[12]

  • Derivatization Protocol:

    • To 1 mL of the diluted sample, add 1 mL of a saturated solution of DNPH in 2 M HCl.

    • Vortex the mixture and incubate at 60°C for 30 minutes to ensure complete reaction, forming the corresponding hydrazone.

    • Cool the mixture to room temperature and inject it into the HPLC system.

  • HPLC Conditions:

    • System: Standard HPLC with a UV-Vis Detector

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, Acetonitrile:Water (65:35 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 365 nm (λmax for DNPH-hydrazones)

    • Injection Volume: 20 µL

This method was validated for specificity to ensure that degradation products did not co-elute with the parent hydrazone peak, confirming its stability-indicating nature.

Results & Discussion

The forced degradation study revealed distinct stability profiles for the two compounds, with the results summarized below.

Quantitative Degradation Data
Stress ConditionTime (h)% Degradation of THPC% Degradation of Allyl-THPC
0.1 M HCl @ 60°C 4< 1%< 1%
81.5%1.8%
244.2%5.1%
0.1 M NaOH @ RT 42.1%2.5%
84.8%5.5%
2411.3%12.9%
3% H₂O₂ @ RT 48.5%25.6%
815.2%48.9%
2428.7%> 95%
Thermal @ 60°C 4< 1%1.2%
81.1%2.9%
243.5%7.8%
Photolytic (ICH Q1B) 244.5%22.4%
Analysis of Degradation Profiles
  • Acidic and Basic Conditions: Both molecules showed comparable, relatively low levels of degradation under hydrolytic stress. The slightly increased degradation under basic conditions is typical for aldehydes, which can undergo base-catalyzed self-condensation (aldol) reactions. The overall stability of the tetrahydropyran ring under these conditions is high.[13]

  • Thermal Stress: Thermal degradation was minimal for THPC. However, Allyl-THPC showed noticeably higher degradation, suggesting the allyl group lowers the overall thermal stability, possibly by providing pathways for radical initiation.[8]

  • Oxidative & Photolytic Stress: The most dramatic difference was observed under oxidative and photolytic stress.

    • THPC showed moderate degradation in 3% H₂O₂, consistent with the expected oxidation of the aldehyde to its corresponding carboxylic acid.[14]

    • Allyl-THPC degraded almost completely within 24 hours under oxidative stress and showed significant degradation under light exposure. This confirms our initial hypothesis and strongly indicates that the allyl group is the primary site of instability under these conditions.

Proposed Degradation Pathways

The observed data suggest distinct primary degradation pathways for each molecule, as illustrated below.

G THPC Tetrahydropyran-4-carbaldehyde THPC_acid Tetrahydropyran-4-carboxylic acid THPC->THPC_acid Oxidation (H₂O₂) [Primary Pathway] Allyl_THPC 4-Allyl-tetrahydropyran-4-carbaldehyde Allyl_acid 4-Allyl-tetrahydropyran-4-carboxylic acid Allyl_THPC->Allyl_acid Oxidation of Aldehyde Epoxide Epoxide Derivative Allyl_THPC->Epoxide Oxidation of Allyl (H₂O₂, Light) [Major Pathway] Cleavage Oxidative Cleavage Products Epoxide->Cleavage Further Oxidation

Caption: Proposed primary degradation pathways.

For Allyl-THPC, two competitive degradation pathways exist: oxidation of the aldehyde and reactions involving the allyl group. The experimental data strongly suggest that under oxidative and photolytic stress, degradation at the allyl double bond (e.g., epoxidation followed by further oxidation or direct oxidative cleavage) is the predominant and much faster pathway, leading to its significantly lower stability.

Conclusion & Practical Recommendations

This comparative guide demonstrates the profound impact of substituting an allyl group onto the tetrahydropyran-4-carbaldehyde scaffold.

  • Key Finding: While both compounds exhibit good stability under mild hydrolytic and thermal conditions, 4-allyl-tetrahydropyran-4-carbaldehyde is significantly more susceptible to degradation under oxidative and photolytic stress than its non-allylated counterpart.

  • Practical Implications for Researchers:

    • Storage & Handling: Tetrahydropyran-4-carbaldehyde can be stored under standard laboratory conditions. In contrast, the 4-allyl derivative requires stringent protection from light and oxygen. Storage under an inert atmosphere (e.g., argon or nitrogen) and in amber vials is strongly recommended to prevent oxidative degradation and ensure long-term purity.

    • Formulation Development: When using the 4-allyl derivative in formulations, the inclusion of antioxidants and the use of opaque or UV-protective primary packaging should be considered essential to maintain shelf life and product integrity.

    • Process Chemistry: Reaction conditions involving strong oxidizing agents or prolonged exposure to light should be carefully controlled or avoided when working with the 4-allyl derivative to prevent the formation of unwanted impurities.

By understanding these intrinsic stability differences, scientists can make more informed decisions in the handling, formulation, and application of these valuable synthetic intermediates, ultimately ensuring the quality and reliability of their research and development outcomes.

References

  • ZaiQi Bio-Tech. (n.d.). Tetrahydropyran-4-carbaldehyde| CAS No:50675-18-8. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved February 24, 2026, from [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved February 24, 2026, from [Link]

  • Sestito, S., et al. (2021). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Molecules, 26(11), 3249. Available at: [Link]

  • Wikipedia. (n.d.). Allyl group. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Available at: [Link]

  • Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Basso, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(14), 3249-3256. Available at: [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved February 24, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • ResearchGate. (2021). Hazard evaluation for oxidation of cyclic ethers. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved February 24, 2026, from [Link]

  • International Journal of Creative Research Thoughts. (2024). DEVELOPMENT OF FORCED DEGRADATION STUDY. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved February 24, 2026, from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Available at: [Link]

  • StudySmarter. (n.d.). Acid- and Base-Catalyzed Reactions of Carbonyls. Retrieved February 24, 2026, from [Link]

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Comparative

A Comparative Guide to the Chromatographic Analysis of Oxane-4-Carbaldehyde Derivatives

This guide provides a comprehensive comparison of potential chromatographic strategies for the analysis of oxane-4-carbaldehyde derivatives. In the absence of direct, published experimental data for this specific class o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of potential chromatographic strategies for the analysis of oxane-4-carbaldehyde derivatives. In the absence of direct, published experimental data for this specific class of compounds, this document leverages established methodologies for similar aldehyde-containing molecules to propose robust analytical protocols. By examining the principles of gas and liquid chromatography, and the critical role of derivatization, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to develop and validate effective separation methods for these compounds of interest.

The Analytical Challenge of Aldehydes

Aldehydes, including oxane-4-carbaldehyde and its derivatives, present unique challenges in chromatographic analysis. Their inherent volatility, polarity, and potential for instability can complicate direct analysis, often leading to poor peak shape and low sensitivity.[1] To overcome these limitations, derivatization is a commonly employed strategy in both gas and liquid chromatography to enhance analyte stability, improve chromatographic separation, and increase detection sensitivity.[1][2]

Gas Chromatography (GC) Approach: Leveraging PFBHA Derivatization

Gas chromatography offers a high-resolution separation technique for volatile and semi-volatile compounds. For the analysis of aldehydes, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a well-established method that forms stable oxime derivatives.[2] This approach offers several advantages, including quantitative reactions and the production of derivatives that are readily resolved by GC.[2]

Proposed GC Experimental Protocol

This protocol outlines a hypothetical GC method for the analysis of PFBHA-derivatized oxane-4-carbaldehyde and three hypothetical derivatives: 2-methyl-oxane-4-carbaldehyde, 2-chloro-oxane-4-carbaldehyde, and 2-phenyl-oxane-4-carbaldehyde.

1. Derivatization:

  • To a 1 mL solution of the sample in a suitable solvent (e.g., ethyl acetate), add a 1.5-fold molar excess of PFBHA solution.

  • Add a catalytic amount of a weak acid (e.g., a few microliters of a 1% solution of citric acid in methanol).

  • Vortex the mixture and allow it to react at room temperature for 2 hours.

  • The resulting oxime derivatives can then be directly analyzed by GC-MS.[2]

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC coupled to a 5977B MS Detector (or equivalent).

  • Column: A non-polar column such as a Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) is recommended for general-purpose separations.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MSD: Transfer line at 280°C, ion source at 230°C, and quadrupole at 150°C. Acquisition in full scan mode (m/z 50-550).

Expected Retention Behavior (Hypothetical Data)

The retention time of the PFBHA derivatives on a non-polar column will primarily be influenced by their volatility and, to a lesser extent, their polarity. We can predict the following elution order based on the boiling points of the derivatives, which are influenced by molecular weight and intermolecular forces.

CompoundHypothetical Retention Time (min)Expected Elution Order
PFBHA-Oxane-4-carbaldehyde12.51
PFBHA-2-Methyl-oxane-4-carbaldehyde12.82
PFBHA-2-Chloro-oxane-4-carbaldehyde13.23
PFBHA-2-Phenyl-oxane-4-carbaldehyde15.14

Rationale: The parent oxane-4-carbaldehyde derivative is expected to be the most volatile and therefore elute first. The methyl and chloro derivatives will have slightly higher molecular weights and boiling points, leading to longer retention times. The phenyl derivative, with its significantly larger and less volatile aromatic ring, will be the last to elute.

Liquid Chromatography (LC) Approach: Enhanced Sensitivity with 3-NPH Derivatization

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and selective alternative for the analysis of less volatile or thermally labile compounds. For aldehydes, derivatization with 3-nitrophenylhydrazine (3-NPH) is a common strategy to introduce a readily ionizable group, thereby significantly enhancing detection by mass spectrometry.[1]

Proposed LC-MS/MS Experimental Protocol

This protocol details a hypothetical LC-MS/MS method for the analysis of 3-NPH derivatized oxane-4-carbaldehyde and its derivatives.

1. Derivatization:

  • To 100 µL of the sample in a suitable solvent (e.g., acetonitrile), add 50 µL of a 25 mM solution of 3-nitrophenylhydrazine in methanol.

  • Add 50 µL of a catalyst solution (e.g., 12.5 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in methanol).

  • Vortex the mixture and allow it to react at 20°C for 30 minutes.[1]

  • The resulting hydrazone derivatives can then be diluted and injected into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC System coupled to a 6470 Triple Quadrupole MS (or equivalent).

  • Column: A C18 reversed-phase column, such as a ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm), is a suitable choice for separating the derivatized aldehydes.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Conditions: Electrospray ionization (ESI) in positive ion mode. Optimized parameters for multiple reaction monitoring (MRM) would be required for each derivative.

Expected Retention Behavior (Hypothetical Data)

In reversed-phase chromatography, retention is primarily driven by the hydrophobicity of the analyte. The 3-NPH derivatization adds a polar moiety, but the overall retention will be influenced by the substituents on the oxane ring.

CompoundHypothetical Retention Time (min)Expected Elution Order
3-NPH-Oxane-4-carbaldehyde3.21
3-NPH-2-Methyl-oxane-4-carbaldehyde3.52
3-NPH-2-Chloro-oxane-4-carbaldehyde3.83
3-NPH-2-Phenyl-oxane-4-carbaldehyde4.54

Rationale: The parent oxane-4-carbaldehyde derivative is the most polar and will elute first. The methyl and chloro substituents increase the hydrophobicity of the molecule, leading to longer retention times. The phenyl group, being highly non-polar, will significantly increase the retention time on the C18 column.

Comparative Analysis and Method Selection

FeatureGas Chromatography with PFBHA DerivatizationLiquid Chromatography with 3-NPH Derivatization
Principle Separation based on volatility and boiling point.Separation based on hydrophobicity and polarity.
Instrumentation GC-MSLC-MS/MS
Derivatization Forms stable oximes, suitable for GC.[2]Forms hydrazones, enhancing ionization for MS.[1]
Sensitivity GoodExcellent, especially with MS/MS.
Selectivity High, based on mass-to-charge ratio.Very high, with MRM transitions.
Compound Amenability Volatile and semi-volatile derivatives.Wide range of polarities, less volatile compounds.
Throughput ModerateHigh

Choosing the Right Method:

  • GC-MS with PFBHA derivatization is an excellent choice for targeted analysis and when high resolution is required to separate isomeric derivatives. It is a robust and well-established technique for aldehyde analysis.

  • LC-MS/MS with 3-NPH derivatization is the preferred method for achieving the lowest detection limits and for analyzing complex biological matrices where high selectivity is crucial.[1] The use of MRM can minimize interferences and provide highly accurate quantification.

Visualizing the Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Analysis Sample Oxane-4-carbaldehyde Derivative Derivatization_GC PFBHA Derivatization Sample->Derivatization_GC GC_Injection GC Injection Derivatization_GC->GC_Injection Separation_GC Chromatographic Separation GC_Injection->Separation_GC Detection_GC MS Detection Separation_GC->Detection_GC Data_Processing_GC Data Processing Detection_GC->Data_Processing_GC Retention_Time_GC Retention Time Determination Data_Processing_GC->Retention_Time_GC LC_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Analysis Sample_LC Oxane-4-carbaldehyde Derivative Derivatization_LC 3-NPH Derivatization Sample_LC->Derivatization_LC LC_Injection LC Injection Derivatization_LC->LC_Injection Separation_LC Chromatographic Separation LC_Injection->Separation_LC Detection_LC MS/MS Detection Separation_LC->Detection_LC Data_Processing_LC Data Processing Detection_LC->Data_Processing_LC Retention_Time_LC Retention Time Determination Data_Processing_LC->Retention_Time_LC

Sources

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